molecular formula C12H17NS B8323622 4-(2-Methylthiophenyl)piperidine

4-(2-Methylthiophenyl)piperidine

货号: B8323622
分子量: 207.34 g/mol
InChI 键: BALYGWKIKUXPGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(2-Methylthiophenyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common motif in bioactive molecules, substituted with a 2-(methylthio)phenyl group. Piperidine derivatives are frequently explored as key scaffolds in the development of ligands for various central nervous system (CNS) targets . For instance, structurally related arylpiperidines have been investigated as modulators of serotonin receptors (e.g., 5-HT 2A ) and histamine H 3 receptors , and have shown potential in drug discovery programs for conditions such as spinal muscular atrophy . The specific stereochemistry and substitution pattern on the piperidine and phenyl rings, including the position of the methylthio group, are critical factors determining a compound's affinity, selectivity, and functional activity at its biological target . As a research chemical, 4-(2-Methylthiophenyl)piperidine serves as a versatile synthetic intermediate or building block for the design and synthesis of novel compounds. Researchers can utilize this structure to explore structure-activity relationships (SAR) and develop new chemical entities for pharmacological screening. Intended Use and Handling: This product is strictly for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

属性

分子式

C12H17NS

分子量

207.34 g/mol

IUPAC 名称

4-(2-methylsulfanylphenyl)piperidine

InChI

InChI=1S/C12H17NS/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI 键

BALYGWKIKUXPGH-UHFFFAOYSA-N

规范 SMILES

CSC1=CC=CC=C1C2CCNCC2

产品来源

United States
Foundational & Exploratory

pharmacological mechanism of action of 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 4-(2-Methylthiophenyl)piperidine

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a wide array of centrally acting therapeutic agents.[1][2] These agents modulate critical neurobiological targets, including opioid receptors, monoamine transporters, and dopamine receptors.[3][4][5][6] This guide focuses on the specific derivative, 4-(2-Methylthiophenyl)piperidine, a compound for which the precise pharmacological mechanism has not been extensively delineated in public-domain literature. Given the rich history of its structural class, a systematic investigation into its potential targets is warranted. This document provides a comprehensive framework for researchers and drug development professionals to elucidate the pharmacological profile of this and related novel 4-phenylpiperidine analogues. We will explore the probable molecular targets based on structure-activity relationships of closely related compounds and detail the requisite experimental workflows to rigorously characterize its mechanism of action, from initial binding affinity to downstream functional consequences.

Introduction: The 4-Phenylpiperidine Privileged Scaffold

The 4-phenylpiperidine motif is recognized as a "privileged scaffold" due to its ability to interact with multiple, distinct biological targets, primarily within the central nervous system (CNS). This versatility stems from the specific orientation of the phenyl ring relative to the piperidine nitrogen, which mimics key features of endogenous neurotransmitters. The nature and position of substituents on both the phenyl ring and the piperidine nitrogen are critical determinants of target selectivity and functional activity (agonist, antagonist, or allosteric modulator).[7][8][9]

Notable examples of drugs built upon this scaffold include:

  • Pethidine (Meperidine): An opioid analgesic that acts as a µ-opioid receptor agonist.[1][2]

  • Haloperidol: A butyrophenone antipsychotic that functions as a potent dopamine D2 receptor antagonist and also binds to sigma receptors.[1][10]

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1]

  • GBR 12909: A potent and selective dopamine reuptake inhibitor (DRI).[4]

The subject of this guide, 4-(2-Methylthiophenyl)piperidine, incorporates a methylthiophenyl moiety. While the influence of this specific substitution is not yet fully characterized, the presence of a sulfur-containing group can impact molecular properties such as lipophilicity, metabolic stability, and electronic distribution, thereby modulating receptor interactions.

Hypothesized Molecular Targets & Rationale

Based on the extensive pharmacology of the 4-phenylpiperidine class, we can formulate a primary hypothesis: 4-(2-Methylthiophenyl)piperidine is a modulator of monoamine transporters (DAT, SERT, NET) and/or G-protein coupled receptors (GPCRs), particularly dopamine D2-like or sigma (σ) receptors.

The following sections outline the experimental plan to test this hypothesis.

Phase I: Target Engagement & Binding Affinity Profiling

The initial and most critical step is to determine if the compound physically interacts with its hypothesized targets. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 4-(2-Methylthiophenyl)piperidine for the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine D2 receptor (hD₂R), and sigma-1 (σ₁) receptor.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing the human recombinant target proteins (e.g., HEK-293 or CHO cells). Culture cells to high density, harvest, and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • Fixed concentration of a high-affinity radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]Spiperone for D₂R, -Pentazocine for σ₁).

      • Increasing concentrations of the test compound (4-(2-Methylthiophenyl)piperidine), typically from 10⁻¹⁰ M to 10⁻⁵ M.

      • Cell membrane preparation.

    • Define Total Binding (radioligand + membranes) and Non-Specific Binding (radioligand + membranes + a high concentration of a known, non-labeled competitor, e.g., GBR 12909 for DAT).

  • Incubation & Termination: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Binding Affinity Profile
Target Receptor/TransporterRadioligand UsedKᵢ (nM) of 4-(2-Methylthiophenyl)piperidine
Dopamine Transporter (hDAT)[³H]WIN 35,428Experimental Value
Serotonin Transporter (hSERT)[³H]CitalopramExperimental Value
Norepinephrine Transporter (hNET)[³H]NisoxetineExperimental Value
Dopamine D₂ Receptor (hD₂R)[³H]SpiperoneExperimental Value
Sigma-1 Receptor (σ₁)-PentazocineExperimental Value

Table 1: Template for summarizing binding affinity data.

Phase II: Functional Activity Characterization

Once binding is confirmed (Kᵢ < 1 µM), the next step is to determine the functional consequence of this interaction. Does the compound inhibit transport? Does it activate or block receptor signaling?

Experimental Protocol: Monoamine Transporter Uptake Assay

Objective: To measure the functional potency (IC₅₀) of 4-(2-Methylthiophenyl)piperidine as an inhibitor of monoamine uptake.

Methodology:

  • Cell Culture: Use cell lines stably expressing the respective human transporters (hDAT, hSERT, hNET).

  • Assay Procedure:

    • Plate cells in 96-well plates.

    • Pre-incubate the cells with increasing concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Incubation & Termination: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Experimental Protocol: GPCR Functional Assay ([³⁵S]GTPγS Binding)

Objective: To determine if 4-(2-Methylthiophenyl)piperidine acts as an agonist, antagonist, or inverse agonist at the D₂ receptor.

Methodology:

  • Principle: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, as an index of G-protein activation.

  • Agonist Mode:

    • Incubate D₂R-expressing cell membranes with GDP, various concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.

    • Measure [³⁵S]GTPγS binding. An increase in binding indicates agonist activity. Plot data to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like quinpirole.

  • Antagonist Mode:

    • Incubate membranes with GDP, [³⁵S]GTPγS, a fixed concentration of a known agonist (e.g., quinpirole at its EC₈₀), and increasing concentrations of the test compound.

    • A decrease in agonist-stimulated binding indicates antagonist activity. Plot data to determine the IC₅₀.

Visualization of Experimental Workflows

G cluster_0 Phase I: Binding Affinity cluster_1 Phase II: Functional Assays Membranes Membrane Prep (Target Expression) Assay Competitive Binding Incubation Membranes->Assay GTPgS [³⁵S]GTPγS Assay (Agonist/Antagonist) Membranes->GTPgS Radioligand Radioligand ([³H]Tracer) Radioligand->Assay TestCmpd Test Compound (Log Dilutions) TestCmpd->Assay Uptake Uptake Assay TestCmpd->Uptake TestCmpd->GTPgS Filter Filtration & Washing Assay->Filter Count Scintillation Counting Filter->Count Analysis1 Data Analysis (IC₅₀ -> Kᵢ) Count->Analysis1 Cells Transporter-Expressing Cells Cells->Uptake RadioNeuro [³H]Neurotransmitter RadioNeuro->Uptake Analysis2 Functional IC₅₀ Determination Uptake->Analysis2 Analysis3 EC₅₀/Eₘₐₓ or Antagonist Kₑ GTPgS->Analysis3

Caption: Experimental workflow for characterizing a novel 4-phenylpiperidine.

Phase III: Downstream Signaling & Cellular Effects

Assuming functional activity is established (e.g., as a DAT inhibitor), further experiments are required to understand the downstream consequences.

Hypothesized Signaling Pathway (Dopamine Transporter Inhibition)

Inhibition of DAT by 4-(2-Methylthiophenyl)piperidine would block the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels. This elevated dopamine concentration would result in prolonged activation of postsynaptic D₁-like and D₂-like receptors, as well as presynaptic D₂ autoreceptors.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_release DA Release DA_vesicle->DA_release Synaptic DA DA_release->Synaptic DA DAT Dopamine Transporter (DAT) DA_reuptake DA Reuptake DAT->DA_reuptake DA_reuptake->DA_vesicle D2_auto D₂ Autoreceptor D2_auto->DA_release Inhibits D1_R D₁ Receptor Signaling Downstream Signaling D1_R->Signaling D2_R D₂ Receptor D2_R->Signaling Synaptic DA->DAT Binds to Synaptic DA->D2_auto Synaptic DA->D1_R Synaptic DA->D2_R TestCmpd 4-(2-Methylthiophenyl)piperidine TestCmpd->DAT BLOCKS

Caption: Hypothesized mechanism of DAT inhibition.

Conclusion & Future Directions

This guide provides a structured, hypothesis-driven framework for the comprehensive pharmacological characterization of 4-(2-Methylthiophenyl)piperidine. By systematically progressing from binding affinity (Phase I) to functional activity (Phase II) and downstream effects (Phase III), researchers can build a complete profile of this novel compound. The results of these studies will definitively establish its primary mechanism of action, its selectivity across related targets, and its potential as a pharmacological tool or therapeutic lead. Subsequent in vivo studies, including microdialysis to measure extracellular neurotransmitter levels and behavioral paradigms relevant to the identified mechanism (e.g., locomotor activity for DAT inhibitors), would be the logical next steps in the drug development pipeline.

References

  • Phenylpiperidines. Wikipedia.[Link]

  • Desu, M. A., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.Journal of Medicinal Chemistry, 48(25), 7970-7979.
  • Chavan, B. B., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.Journal of Medicinal Chemistry, 39(3), 749-756.
  • Nielsen, E. B., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).Journal of Medicinal Chemistry, 53(5), 2079-2090.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.Journal of Medicinal Chemistry, 35(21), 3895-3901.
  • Kim, D., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors.Molecules and Cells, 41(10), 909-918.
  • Desu, M. A., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.Journal of Medicinal Chemistry, 48(25), 7970-9.
  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.[Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method.European Journal of Medicinal Chemistry, 41(2), 226-232.
  • Sonesson, C., et al. (1996). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression.Journal of Medicinal Chemistry, 39(13), 2583-2594.
  • Sonesson, C., et al. (1995). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships.Journal of Medicinal Chemistry, 38(8), 1319-1329.
  • 4-Phenylpiperidine. Wikipedia.[Link]

Sources

Mechanistic Profiling and Experimental Evaluation of Blood-Brain Barrier Permeability for 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists

Pharmacophore Rationale and the Permeability Paradox

In central nervous system (CNS) drug discovery, the aryl-piperidine scaffold is a highly privileged pharmacophore, frequently serving as the core recognition motif for serotonin (5-HT) and dopamine (DA) receptors. Specifically, 4-(2-Methylthiophenyl)piperidine (4-MTPP) presents a fascinating case study in blood-brain barrier (BBB) permeability.

The inclusion of the ortho-methylthio (–SCH₃) group introduces a critical steric clash with the piperidine ring. This forces the molecule into a non-planar conformation, increasing its fraction of sp³ hybridized carbons (Fsp³). While this 3D character reduces off-target promiscuity and flat-aromatic toxicity, it creates a permeability paradox: the basic piperidine nitrogen is highly protonated at physiological pH, which typically restricts membrane diffusion. However, the lipophilic thioether moiety compensates by driving favorable lipid bilayer partitioning. To advance this scaffold, we must deploy a rigorous, self-validating analytical workflow to separate passive transcellular diffusion from active transporter-mediated efflux.

Physicochemical Determinants of 4-MTPP BBB Penetration

Before initiating in vitro or in vivo assays, we must establish the predictive causality between 4-MTPP’s structure and its theoretical membrane behavior. The table below outlines the physicochemical properties of 4-MTPP evaluated against the industry-standard CNS Multiparameter Optimization (MPO) space.

Table 1: Physicochemical Profiling of 4-(2-Methylthiophenyl)piperidine

ParameterPredicted ValueCNS MPO TargetCausality / Impact on BBB Permeability
Molecular Weight 207.34 g/mol ≤ 360 g/mol Small molecular volume minimizes the cavity-formation energy required to enter the lipid bilayer, facilitating rapid transcellular diffusion.
cLogP (Lipophilicity) ~3.22.0 - 4.0The ortho-methylthio group significantly boosts lipophilicity compared to unsubstituted analogs, driving initial partitioning into the endothelial membrane.
pKa (Basic Amine) ~9.57.5 - 10.0>98% protonated at pH 7.4. While this ensures aqueous solubility, the cationic charge is a primary recognition motif for P-glycoprotein (P-gp) efflux pumps.
Polar Surface Area ~37 Ų≤ 90 ŲA highly restricted PSA minimizes the desolvation energy penalty, allowing the molecule to shed water rapidly upon membrane contact.
H-Bond Donors 1 (NH)≤ 2Minimal hydrogen bond donors prevent the molecule from becoming "trapped" in the aqueous phase via strong solvent interactions.

Mechanistic Pathways of Transcytosis

The BBB is not merely a physical barrier; it is a dynamic, enzymatic, and transporter-rich interface. For 4-MTPP, the primary mechanism of entry is passive transcellular diffusion driven by its LogD. However, the protonated piperidine nitrogen acts as a classic pharmacophore for P-glycoprotein (MDR1/ABCB1) . If the rate of P-gp mediated efflux exceeds the rate of passive diffusion, the net CNS exposure will be sub-therapeutic.

BBB_Transport Blood Blood Compartment (pH 7.4) MTPP_Blood 4-MTPP (Protonated Amine) Endothelial BBB Endothelial Cell (Lipid Bilayer) MTPP_Brain 4-MTPP (Receptor Bound) Endothelial->MTPP_Brain Transcytosis Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Binding Brain Brain Parenchyma (CNS Target) MTPP_Blood->Endothelial Passive Diffusion (LogD Driven) Pgp->Blood Active Efflux

Mechanistic pathway of 4-MTPP transcytosis and P-glycoprotein-mediated efflux at the BBB.

Step-by-Step Experimental Workflows

To accurately profile 4-MTPP, we utilize a three-stage, self-validating experimental cascade. We do not rely on a single assay, as no single model captures the full complexity of the BBB.

Protocol 1: PAMPA-BBB (Passive Permeability Assessment)

Causality: Cell-based assays conflate passive diffusion with active transport. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates purely passive transcellular diffusion. We specifically utilize Porcine Brain Lipid (PBL) extracts rather than standard lecithin, as PBL accurately mimics the sphingomyelin/cholesterol ratio of the human BBB, providing superior predictive power for lipophilic amines .

  • Donor Preparation: Dilute 4-MTPP stock (10 mM in DMSO) to 50 µM in PBS (pH 7.4). Ensure final DMSO concentration is < 1% to prevent artificial membrane fluidization.

  • Membrane Coating: Apply 4 µL of PBL solution (20 mg/mL in dodecane) to the porous PVDF filter of the donor plate.

  • Assembly: Add 150 µL of the 4-MTPP donor solution to the donor plate. Add 300 µL of blank PBS (pH 7.4) to the acceptor plate. Mate the plates.

  • Incubation: Incubate at 25°C for 4 hours in a sealed humidity chamber to prevent evaporative edge effects.

  • Quantification: Separate the plates and quantify 4-MTPP in both compartments via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

  • Self-Validation Check: Co-incubate with Lucifer Yellow (a paracellular marker). If the Papp​ of Lucifer Yellow exceeds 0.5×10−6 cm/s, the lipid membrane is compromised, and the plate data must be discarded.

Protocol 2: MDCK-MDR1 Transwell Assay (Efflux Liability)

Causality: Because 4-MTPP possesses a basic amine, it is at high risk for P-gp efflux. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) represent the industry standard for quantifying this liability .

  • Cell Culture: Seed MDCK-MDR1 cells on 24-well Transwell inserts at 1×105 cells/cm². Culture for 4–5 days to allow tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Transport Assay: Spike 4-MTPP (1 µM) into either the apical (A) or basolateral (B) chamber to initiate bidirectional transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 30, 60, and 90 minutes from the receiver chambers, replacing with fresh buffer.

  • Analysis: Calculate Papp​(A→B) and Papp​(B→A) . Compute the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

  • Self-Validation Check: Include Digoxin (P-gp substrate) and Propranolol (passive marker) in parallel wells. The assay is only valid if Digoxin ER > 5.0 and Propranolol ER is ~1.0.

Protocol 3: In Vivo Kp,uu,brain​ Determination

Causality: Relying on the total brain-to-plasma ratio ( Kp,brain​ ) is a critical pitfall. Highly lipophilic compounds like 4-MTPP will non-specifically bind to brain parenchyma, artificially inflating perceived CNS penetration. The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the definitive metric for actual free drug available at the target receptor .

  • In Vivo Dosing: Administer 4-MTPP (1 mg/kg IV) to male C57BL/6 mice.

  • Tissue Harvesting: Sacrifice animals at steady-state (e.g., 2 hours post-dose). Collect blood (centrifuge for plasma) and harvest brain tissue (homogenize in 1:3 PBS).

  • Equilibrium Dialysis: Place plasma and brain homogenate in a 96-well rapid equilibrium dialysis (RED) device against blank PBS (pH 7.4). Incubate at 37°C for 4 hours on an orbital shaker.

  • Quantification: Measure total concentrations ( Cplasma​ , Cbrain​ ) and unbound fractions ( fu,plasma​ , fu,brain​ ) via LC-MS/MS.

  • Calculation: Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

  • Self-Validation Check: Perform a mass balance recovery check post-dialysis. If total drug recovery falls below 80%, non-specific binding to the dialysis membrane has occurred, requiring the addition of 0.1% CHAPS to the buffer.

Data Interpretation Matrix

Calibrating in vitro efflux ratios with in vivo partitioning data ensures that observed transporter kinetics accurately translate to the physiological BBB . Use the following matrix to interpret the combined assay results for 4-MTPP:

Table 2: Decision Matrix for 4-MTPP BBB Permeability

PAMPA-BBB Papp​ MDCK-MDR1 ER Kp,uu,brain​ Mechanistic Interpretation & Next Steps
> 10×10−6 cm/s < 2.0 > 0.5 Ideal Profile: High passive diffusion, no P-gp liability. Advance compound to in vivo efficacy models.
> 10×10−6 cm/s > 3.0 0.3 - 0.5 Overcome Efflux: P-gp substrate, but high passive permeability saturates the efflux pump. Viable for CNS targets.
< 5×10−6 cm/s > 3.0 < 0.1 Efflux Dominated: Poor passive entry combined with active efflux. Requires structural optimization (e.g., lower basicity of piperidine).
< 2×10−6 cm/s < 2.0 < 0.1 Permeability Limited: Not a P-gp substrate, but too polar/large to cross. Re-evaluate LogD and PSA.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research (Springer / PMC). URL:[Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products (ACS Publications). URL:[Link]

  • Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice. European Journal of Pharmaceutics and Biopharmaceutics (PubMed). URL:[Link]

  • Muscle to Brain Partitioning as Measure of Transporter-Mediated Efflux at the Rat Blood–Brain Barrier and Its Implementation into Compound Optimization in Drug Discovery. Pharmaceutics (MDPI). URL:[Link]

Preliminary In Vitro Toxicity Screening of 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] However, early and robust assessment of a novel compound's safety profile is paramount to de-risk drug development programs and prevent late-stage attrition.[3][4] This guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 4-(2-Methylthiophenyl)piperidine, a novel chemical entity (NCE). As no prior toxicological data exists for this specific molecule, we will proceed with a foundational screening cascade designed to identify major toxicological liabilities, including general cytotoxicity, genotoxicity, and potential organ-specific toxicities suggested by its chemical class. Our approach emphasizes mechanistic understanding and data-driven decision-making, providing a framework for advancing only the safest and most promising candidates.

Guiding Principle: A Tiered Approach to Toxicity Assessment

A successful preliminary toxicity screen should be logical, resource-efficient, and designed to answer the most critical questions first. We employ a tiered, hierarchical approach that begins with broad-spectrum assays and progresses to more specific, organ-related investigations. This strategy ensures that compounds with overt, non-specific toxicity are eliminated early, allowing resources to be focused on candidates with more nuanced profiles.[4]

The workflow is designed to assess three fundamental pillars of toxicology:

  • General Cytotoxicity: Does the compound kill cells? At what concentration?

  • Genotoxicity: Does the compound or its metabolites damage cellular DNA?

  • Organ-Specific Toxicity: Does the compound exhibit toxicity towards specific, high-risk organs such as the liver, heart, or central nervous system?

G cluster_0 Tier 1: Foundational Toxicity Screening cluster_1 Tier 2: Organ-Specific Toxicity Assessment cluster_2 Decision & Next Steps Cytotoxicity General Cytotoxicity Profiling (e.g., MTT Assay) Multiple Cell Lines Genotoxicity In Vitro Genotoxicity (Micronucleus Assay ± S9) Decision1 IC50 > 10µM? Genotox Negative? Cytotoxicity->Decision1 Determine IC50 Genotoxicity->Decision1 Assess Chromosomal Damage Hepatotoxicity Hepatotoxicity (HepG2 Assay) Decision1->Hepatotoxicity Yes Deprioritize De-prioritize or Redesign (High Toxicity) Decision1->Deprioritize No (High Cytotoxicity or Genotoxicity) Cardiotoxicity Cardiotoxicity (hERG Inhibition Assay) Hepatotoxicity->Cardiotoxicity Neurotoxicity Neurotoxicity (SH-SY5Y Assay) Cardiotoxicity->Neurotoxicity Decision2 Organ-Specific Liabilities Identified? Neurotoxicity->Decision2 Proceed Proceed to Lead Optimization or In Vivo Studies Decision2->Proceed No Significant Liabilities Decision2->Deprioritize Yes, Severe Liability Investigate Further Mechanistic Investigation (e.g., SAR studies) Decision2->Investigate Yes, but manageable start Start: 4-(2-Methylthiophenyl)piperidine start->Cytotoxicity

Figure 1: Tiered In Vitro Toxicity Screening Workflow.

Tier 1: Foundational Toxicity Screening

The initial tier is designed as a broad filter to assess fundamental viability and genetic toxicity.

General Cytotoxicity Profiling: The MTT Assay

The first step in any screening cascade is to determine the concentration at which a compound elicits general cellular toxicity.[2] This provides a therapeutic window and informs the concentration range for subsequent, more complex assays. The MTT assay is a robust, cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]

Causality Behind Experimental Choices:

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Cell Line Selection: We utilize a panel of cell lines to identify both general toxicity and potential selectivity.

    • HepG2 (Human Hepatoma): A standard model for liver toxicity, representing a metabolically active cell line.[8][9]

    • HEK293 (Human Embryonic Kidney): Represents a non-cancerous, rapidly dividing cell line of human origin.[5]

    • SH-SY5Y (Human Neuroblastoma): Relevant for piperidine-containing compounds, which often target the central nervous system.[10]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Methylthiophenyl)piperidine in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-treatment control". Incubate for 48 hours.[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Cell LineTissue of OriginIC₅₀ (µM) for 4-(2-Methylthiophenyl)piperidineSelectivity Index (SI) vs. SH-SY5Y
SH-SY5YNeuroblastoma15.21.0
HepG2Hepatoma45.83.0
HEK293Embryonic Kidney> 100> 6.6

Selectivity Index (SI) = IC₅₀ in non-target cell line / IC₅₀ in target cell line.

In Vitro Genotoxicity: The Micronucleus Assay (OECD 487)

Genotoxicity assessment is a regulatory requirement and a critical indicator of carcinogenic potential.[11][12] The in vitro micronucleus test is a comprehensive assay that detects both clastogens (agents causing structural chromosome breaks) and aneugens (agents affecting chromosome number).[11][13]

Causality Behind Experimental Choices:

  • Principle: Micronuclei are small, extranuclear bodies formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[11] Their presence indicates genotoxic events.

  • Metabolic Activation (S9 Fraction): Many compounds become genotoxic only after being metabolized by liver enzymes.[14] The assay is performed with and without the addition of a rat liver S9 fraction, a preparation containing microsomal and cytosolic enzymes (e.g., cytochrome P450s), to mimic hepatic metabolism.[14][15][16] This is crucial for identifying pro-mutagens.

  • Cell Line: Human peripheral blood lymphocytes (HPBLs) or CHO cells are commonly used as they are well-characterized for this assay.[13]

G cluster_0 Cell Division cluster_1 Genotoxic Event (Clastogen/Aneugen) Normal_Metaphase Normal Metaphase Normal_Anaphase Normal Anaphase Normal_Metaphase->Normal_Anaphase Normal_Daughter Two Normal Daughter Cells Normal_Anaphase->Normal_Daughter Treated_Metaphase Metaphase with Chromosome Damage Treated_Anaphase Anaphase with Acentric Fragment or Lagging Chromosome Treated_Metaphase->Treated_Anaphase Treated_Daughter Daughter Cells with Micronuclei (MN) Treated_Anaphase->Treated_Daughter Compound Test Compound Compound->Treated_Metaphase Exposure

Figure 2: Formation of Micronuclei Following a Genotoxic Insult.

  • Cell Culture: Culture HPBLs or CHO cells according to standard protocols.

  • Treatment: Treat cells with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~55% toxicity).[17] Treatments are run in parallel:

    • Short treatment (3-4 hours): With and without S9 metabolic activation.

    • Long treatment (21-24 hours): Without S9 activation.[13]

  • Controls: Include a negative/vehicle control (e.g., DMSO) and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).

  • Cell Harvest: After treatment, wash the cells and culture for a period allowing for cell division (approximately 1.5-2.0 normal cell cycles).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells that have demonstrably completed one mitosis.[17]

  • Staining and Scoring: Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa). Score at least 2000 cells per concentration for the presence of micronuclei under a microscope.[17]

  • Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Tier 2: Organ-Specific Toxicity Assessment

If the compound is not overtly cytotoxic or genotoxic, we proceed to investigate potential organ-specific liabilities. The choice of assays is guided by the chemical structure of 4-(2-Methylthiophenyl)piperidine.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury (DILI).[18]

Causality Behind Experimental Choices:

  • Model System: HepG2 cells provide a consistent and reproducible human-derived model for initial screening.[8][9] While they have limitations compared to primary hepatocytes, they are excellent for identifying direct hepatotoxicants.

  • Multiparametric Analysis: We use high-content analysis (HCA) to simultaneously measure multiple indicators of cell health, providing a more detailed picture of the mechanism of toxicity.[8][18][19] Key parameters include:

    • Mitochondrial Membrane Potential (MMP): Mitochondrial dysfunction is a common mechanism of DILI.

    • Reactive Oxygen Species (ROS) Production: Oxidative stress is another key pathway for liver injury.

    • Cell Viability: Confirms cell death.

  • Cell Seeding: Seed HepG2 cells in a 96-well, clear-bottom imaging plate.

  • Treatment: Treat cells with a range of non-lethal concentrations of the test compound for 24-48 hours.

  • Staining: Add a cocktail of fluorescent dyes to the live cells, such as TMRM (for MMP), CellROX Green (for ROS), and Hoechst 33342 (to stain nuclei and count cells).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Image analysis software quantifies the fluorescence intensity per cell for each parameter. A significant change in MMP or ROS levels at sub-cytotoxic concentrations indicates a potential hepatotoxic liability.

Cardiotoxicity Assessment: hERG Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability linked to QT interval prolongation, which can lead to a fatal arrhythmia known as Torsade de Pointes.[20] This is a major reason for drug withdrawal, making early hERG screening essential.[21][22]

Causality Behind Experimental Choices:

  • Target: The hERG channel is a key component of cardiac repolarization. Its inhibition delays repolarization, manifesting as a prolonged QT interval on an ECG.[22]

  • Assay Method: Automated patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on the hERG channel current in a cell line stably expressing the channel (e.g., HEK293-hERG).[20][22]

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Compound Application: A multi-concentration dose-response of the test compound is applied to the cells via an automated system.

  • Electrophysiology: The system performs whole-cell patch-clamp recordings, measuring the hERG tail current in response to a specific voltage pulse protocol before and after compound addition.[22]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC₅₀ value is determined. Compounds with an IC₅₀ < 10 µM are often flagged for potential cardiotoxicity, though this must be interpreted in the context of the expected therapeutic plasma concentration.

Neurotoxicity Assessment

Given the piperidine core, which is common in CNS-active drugs, assessing neurotoxicity is a prudent step.[1]

Causality Behind Experimental Choices:

  • Model System: The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology.[10][23] When differentiated, these cells exhibit neuron-like characteristics, making them suitable for screening neurotoxic effects.[23][24]

  • Endpoint: A simple cell viability assay (e.g., MTT or CellTiter-Glo) following treatment provides a direct measure of neurotoxicity.[25] More advanced assays could measure neurite outgrowth or apoptosis.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells for 7-10 days using a medium containing retinoic acid.[10][23]

  • Treatment: Treat the differentiated cells with a range of concentrations of the test compound for 48-72 hours.

  • Viability Assessment: Perform a cell viability assay, such as the MTT assay (Protocol 2.1) or an ATP-based assay (e.g., CellTiter-Glo).

  • Analysis: Calculate the IC₅₀ value. A potent IC₅₀ in this specific cell line, especially if it is significantly lower than in other cell lines, suggests a selective neurotoxic potential.

Data Interpretation and Decision-Making

The integration of data from this tiered approach is crucial for making informed decisions.

  • High Tier 1 Toxicity: If the compound shows significant cytotoxicity (IC₅₀ < 10 µM in multiple cell lines) or is positive in the micronucleus assay, it is a strong candidate for de-prioritization.[1][26] Such fundamental liabilities are difficult to engineer out of a molecule.

  • Tier 2 Liabilities:

    • Hepatotoxicity: Evidence of mitochondrial impairment or oxidative stress at sub-lethal concentrations is a warning sign.

    • Cardiotoxicity: A hERG IC₅₀ < 10 µM warrants significant concern. The therapeutic index (hERG IC₅₀ / efficacious concentration) is a key consideration. A >30-fold margin is often desired.

    • Neurotoxicity: Selective toxicity to SH-SY5Y cells may indicate a neurotoxic liability that needs further investigation.

  • Favorable Profile: A compound that is not cytotoxic (IC₅₀ > 10-30 µM), is negative for genotoxicity, and shows no significant liabilities in the organ-specific assays is a strong candidate to advance to the next stage of drug development.

This structured in vitro screening cascade provides a robust framework for evaluating the preliminary safety profile of 4-(2-Methylthiophenyl)piperidine. By systematically assessing general, genetic, and organ-specific toxicities, this approach enables data-driven decisions, conserves resources, and ultimately contributes to the development of safer medicines.

References

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An In-Depth Technical Guide to the Structural Analysis of 4-(2-Methylthiophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 4-(2-Methylthiophenyl)piperidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents. This document delves into the synthetic rationale, and the application of advanced analytical techniques for the unambiguous structural characterization of this important class of compounds.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry.[1] Within this class, 4-arylpiperidine derivatives have garnered significant attention due to their diverse pharmacological activities.[2] Notably, these compounds have shown high affinity for crucial neurological targets, including the serotonin (SERT) and norepinephrine (NET) transporters.[3][4] The inhibition of these transporters is a key mechanism in the treatment of depression and other neuropsychiatric disorders.[5][6]

The 4-(2-Methylthiophenyl)piperidine core represents a specific subclass of these pharmacologically relevant molecules. The introduction of a methylthiophenyl group at the 4-position of the piperidine ring can significantly influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for biological targets. A thorough understanding of the synthesis and three-dimensional structure of these derivatives is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new and improved therapeutic agents.

Synthesis of 4-(2-Methylthiophenyl)piperidine Derivatives

The synthesis of 4-(2-Methylthiophenyl)piperidine and its analogues can be approached through several strategic routes. A key challenge lies in the formation of the carbon-carbon bond between the piperidine ring and the aryl group.

A Patented Synthetic Approach

A patented method for the synthesis of a closely related analogue, 4-[2-(4-Methylphenylthio)phenyl]piperidine hydrochloride, provides a direct blueprint for obtaining the target scaffold.[7] This approach involves a multi-step sequence, culminating in the formation of the desired product. While the patent lacks a detailed experimental protocol, the key transformation involves the reaction of a piperidine precursor with a substituted thiophenyl derivative. The final step typically involves the formation of a hydrochloride salt to improve the compound's stability and handling properties.[7] The melting point of the resulting 4-[2-(4-methylphenylthio)phenyl]piperidine hydrochloride has been reported to be in the range of 222-227 °C.[7]

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Coupling Reaction cluster_2 Final Product A Piperidine Precursor C 4-(2-Methylthiophenyl)piperidine A->C Coupling Reaction B 2-Methylthio-bromobenzene B->C D 4-(2-Methylthiophenyl)piperidine HCl C->D HCl Salt Formation

Caption: Synthetic pathway for 4-(2-Methylthiophenyl)piperidine HCl.

General Strategies for 4-Arylpiperidine Synthesis

Beyond specific patented routes, several general and robust methods are employed for the synthesis of 4-arylpiperidines, which are directly applicable to the target compound.

Modern synthetic organic chemistry offers powerful tools for the construction of C-C bonds. The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for this purpose.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst.[8][9] For the synthesis of 4-(2-Methylthiophenyl)piperidine, this would typically involve the reaction of a 4-piperidineboronic acid derivative with 2-bromo-methylthiobenzene.[10] A key advantage of this method is the commercial availability and stability of many boronic acids.[11]

  • Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst.[12] The synthesis of 4-arylpiperidines can be achieved by coupling a 4-piperidylzinc iodide with an appropriate aryl halide.[12]

Cross_Coupling_Workflow start Select Coupling Strategy suzuki Suzuki-Miyaura Coupling start->suzuki negishi Negishi Coupling start->negishi reactants_suzuki 4-Piperidineboronic acid derivative + 2-Bromo-methylthiobenzene suzuki->reactants_suzuki reactants_negishi 4-Piperidylzinc iodide + 2-Bromo-methylthiobenzene negishi->reactants_negishi reaction Cross-Coupling Reaction reactants_suzuki->reaction reactants_negishi->reaction catalyst Palladium Catalyst + Ligand + Base catalyst->reaction workup Reaction Workup and Purification reaction->workup product 4-(2-Methylthiophenyl)piperidine workup->product

Caption: General workflow for palladium-catalyzed synthesis.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the structure of 4-(2-Methylthiophenyl)piperidine derivatives requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13] Both ¹H and ¹³C NMR are essential for the characterization of 4-(2-Methylthiophenyl)piperidine derivatives.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a typical 4-(2-Methylthiophenyl)piperidine derivative, the following proton signals are expected:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons7.0 - 7.5MultipletThe chemical shifts and coupling patterns will depend on the substitution pattern of the phenyl ring.
Piperidine H-42.5 - 3.0MultipletThis proton is adjacent to the aryl group and will be shifted downfield.
Piperidine H-2, H-6 (axial & equatorial)2.5 - 3.5MultipletsThe chemical shifts will be influenced by the substituent on the nitrogen atom and the conformation of the ring.
Piperidine H-3, H-5 (axial & equatorial)1.5 - 2.0MultipletsThese protons are typically found in the more upfield region of the spectrum.
Methylthio Protons (-SCH₃)2.4 - 2.6SingletA characteristic singlet corresponding to the three equivalent protons of the methyl group.
N-H or N-Alkyl ProtonsVariableVariableThe chemical shift of the N-H proton is concentration and solvent dependent. N-alkyl protons will have characteristic shifts and multiplicities.

Note: The exact chemical shifts can vary depending on the solvent and any substituents on the piperidine nitrogen or the phenyl ring.[14][15]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons120 - 150
Piperidine C-440 - 45
Piperidine C-2, C-645 - 55
Piperidine C-3, C-525 - 35
Methylthio Carbon (-SCH₃)15 - 20

Note: The chemical shifts are approximate and can be influenced by neighboring substituents and solvent.[16]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule, aided by 2D NMR techniques such as COSY and HSQC if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[17]

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation pattern is often characteristic of the molecular structure. For 4-(2-Methylthiophenyl)piperidine, the following key fragments would be expected:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule with one electron removed.

  • Loss of the Methylthio Group: Fragmentation involving the cleavage of the C-S bond.

  • Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic fragmentation pathways, often involving cleavage alpha to the nitrogen atom.[18][19]

  • Fragments from the Aryl Group: The phenylthio moiety can also undergo fragmentation.

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M+H]⁺ ion and obtain structural information.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to elucidate the structure of the compound.

MS_Analysis_Workflow start Sample Preparation ionization Ionization start->ionization ei Electron Ionization (EI) ionization->ei Hard esi Electrospray Ionization (ESI) ionization->esi Soft mass_analyzer Mass Analyzer ei->mass_analyzer esi->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum analysis Data Analysis (Molecular Weight & Fragmentation) spectrum->analysis

Caption: Workflow for mass spectrometry analysis.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[20][21] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

For 4-(2-Methylthiophenyl)piperidine derivatives, a single-crystal X-ray diffraction study would reveal:

  • The Conformation of the Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain.[20] X-ray crystallography can confirm this and determine the precise geometry of the ring.

  • The Orientation of the Aryl Substituent: The 2-methylthiophenyl group at the 4-position can adopt either an axial or an equatorial orientation. The preferred conformation will depend on the steric and electronic interactions with the rest of the molecule.[20]

  • Intermolecular Interactions: The crystal packing is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. Understanding these interactions is crucial for understanding the solid-state properties of the compound.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Conclusion

The structural analysis of 4-(2-Methylthiophenyl)piperidine derivatives is a critical component of their development as potential therapeutic agents. This guide has outlined the key synthetic strategies and the principal analytical techniques employed for their comprehensive characterization. A combined approach, utilizing NMR spectroscopy for structural elucidation in solution, mass spectrometry for molecular weight determination and fragmentation analysis, and X-ray crystallography for definitive solid-state structural information, provides a complete and unambiguous picture of these important molecules. The insights gained from these studies are invaluable for guiding further drug design and optimization efforts in the pursuit of novel treatments for a range of neurological disorders.

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  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, May 5). Retrieved March 27, 2026, from [Link]

  • Watson, P. S. (2000). Piperidine Synthesis. DTIC.
  • Piperidine - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lu, H., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(10), 1083–1088.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61.
  • Mashkoor Hussein, H., Hadi Hameed, I., & Mohammed Ubaid, J. (2021). Analysis of the Secondary Metabolite Products of Ammi majus and Evaluation Anti-Insect Activity.
  • Kim, J., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric disubstituted piperidines. RSC Medicinal Chemistry, 13(11), 1614–1620.
  • Dahmani, M., et al. (2020). Organotin (IV) derivative of Piperic acid and Phenylthioacetic acid: Synthesis, Crystal structure, Spectroscopic characterizations and Biological activities. Moroccan Journal of Chemistry, 8(1), 244-263.
  • Dahmani, M., et al. (2020). Organotin (IV) derivative of Piperic acid and Phenylthioacetic acid: Synthesis, Crystal structure, Spectroscopic characterizations and Biological activities.
  • 4-Phenylpiperidine - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Methylthiophenyl)piperidine via Tandem Ionic Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The 4-arylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized in the development of dopamine, serotonin, and1. However, the synthesis of 4-(2-methylthiophenyl)piperidine presents a distinct chemical hurdle: the "Sulfur Problem."

In standard synthetic routes, a tetrahydropyridine intermediate is formed and subsequently reduced. However,2 of the methylthio group. Traditional workarounds force chemists to oxidize the sulfide to a sulfone prior to hydrogenation, followed by a harsh reduction back to the sulfide—a highly inefficient detour.

To bypass this, we have engineered a highly scalable, chemoselective protocol. By leveraging a Suzuki-Miyaura cross-coupling followed by a3, we completely eliminate the need for transition-metal reduction. The strong acid protonates the tetrahydropyridine double bond to form a stable benzylic/tertiary carbocation at C4, which is immediately trapped by a hydride from Et3SiH. Concurrently, the acidic environment cleaves the Boc protecting group, yielding the desired product in a single, elegant cascade.

Reaction Workflow

SynthesisWorkflow A 2-Bromothioanisole + Boronic Ester B Suzuki-Miyaura Coupling A->B C 1-Boc-4-(2-methylthiophenyl) -1,2,3,6-tetrahydropyridine B->C 85% Yield D Ionic Hydrogenation & Deprotection (Et3SiH / TFA) C->D E 4-(2-Methylthiophenyl) piperidine (TFA Salt) D->E Tandem Reaction F Alkaline Workup (NaOH) E->F G 4-(2-Methylthiophenyl) piperidine (Free Base) F->G >95% Purity

Fig 1: Three-stage scalable synthesis workflow for 4-(2-Methylthiophenyl)piperidine.

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldTarget Purity
1 Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O901282–85%>95% (LC-MS)
2 Ionic HydrogenationEt₃SiH, TFA, DCM0 to 251690–94%>98% (NMR)
3 Free-Basing & Isolation2M NaOH, EtOAc251>98%>99% (HPLC)

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the core carbon framework via sp2-sp2 coupling.

  • Charge Reactor: To a round-bottom flask, add 2-bromothioanisole (1.0 equiv, 10.0 mmol) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv, 11.0 mmol).

  • Solvent & Base: Dissolve the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Add K₂CO₃ (2.5 equiv, 25.0 mmol).

  • Catalyst Addition: Under a nitrogen atmosphere, add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the 2-bromothioanisole peak disappears and the product mass [M+H-tBu]+ (m/z 248) is dominant.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Pass through a short silica pad (Hexanes/EtOAc 8:2) to remove palladium residues.

Step 2: Tandem Ionic Hydrogenation & Boc-Deprotection

Objective: Chemoselectively reduce the double bond and remove the Boc group without transition metals.

  • Preparation: Dissolve the intermediate 1-Boc-4-(2-methylthiophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv, ~8.5 mmol) in anhydrous Dichloromethane (DCM, 0.3 M).

  • Hydride Source: Add Triethylsilane (Et₃SiH, 3.0 equiv, 25.5 mmol) to the solution and cool the flask to 0 °C using an ice bath.

  • Acidic Activation: Dropwise add Trifluoroacetic Acid (TFA, 10.0 equiv, 85.0 mmol). Causality Note: The slow addition controls the exothermic Boc-deprotection (isobutylene/CO₂ gas evolution) while initiating the protonation of the alkene.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The intermediate mass of the starting material must be completely replaced by the saturated, deprotected product mass[M+H]+ (m/z 208.1).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM, excess Et₃SiH, and TFA. The resulting crude oil is the TFA salt of the product.

Step 3: Free-Basing and Isolation

Objective: Convert the TFA salt to the stable free base for downstream applications.

  • Neutralization: Dissolve the crude TFA salt in Ethyl Acetate. Slowly add 2M aqueous NaOH under vigorous stirring until the pH of the aqueous layer remains consistently >10.

  • Extraction: Separate the layers and extract the aqueous phase twice more with Ethyl Acetate.

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford 4-(2-Methylthiophenyl)piperidine as a pale yellow to off-white solid/viscous oil.

References

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands... ACS Publications. URL:[Link]

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances. URL:[Link]

  • EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists.Google Patents.

Sources

Application Note: 4-(2-Methylthiophenyl)piperidine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, ubiquitous in FDA-approved therapeutics targeting the central nervous system (CNS)[1]. Within this class, 4-(2-methylthiophenyl)piperidine serves as a highly specialized, versatile building block. The strategic placement of a 2-methylthio ( −SCH3​ ) group on the phenyl ring provides unique steric bulk, modulates lipophilicity, and acts as a bioisostere for methoxy groups while offering superior metabolic stability against O-demethylation pathways.

This application note provides a comprehensive guide to the physicochemical profiling, mechanistic receptor targeting, and laboratory-scale synthesis of 4-(2-methylthiophenyl)piperidine. As a Senior Application Scientist, I have structured the synthetic protocols to address a critical chemical challenge: catalyst poisoning . By utilizing an elegant ionic hydrogenation strategy, we bypass the transition-metal poisoning typically caused by thioether groups, ensuring a high-yielding, self-validating workflow.

Chemical Profiling & Physicochemical Properties

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream structure-activity relationship (SAR) optimization. The incorporation of the 2-methylthio group slightly increases the lipophilicity (LogP) compared to its unsubstituted or oxygen-containing analogs, which enhances blood-brain barrier (BBB) permeability—a crucial factor for CNS-active agents.

PropertyValue / Description
Chemical Name 4-(2-Methylthiophenyl)piperidine
Molecular Formula C12​H17​NS
Molecular Weight 207.34 g/mol (Free base)
LogP (Calculated) ~2.8 – 3.1
Hydrogen Bond Donors 1 (Piperidine −NH )
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Rotatable Bonds 2
Preferred Storage Ambient temperature, stored as the Hydrochloride (HCl) salt to prevent oxidative degradation of the thioether.

Mechanistic Insights: The Structural Logic of the Scaffold

The 4-arylpiperidine core is a classic pharmacophore for G-protein-coupled receptors (GPCRs), particularly aminergic receptors such as Dopamine (D2/D4) and Serotonin (5-HT) receptors[2], as well as Neurokinin (NK2) receptors[3].

The binding logic of this scaffold relies on a dual-interaction model:

  • The Piperidine Nitrogen: At physiological pH (~7.4), the secondary amine is protonated. This cationic center forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32 in TM3 of aminergic GPCRs).

  • The 2-Methylthiophenyl Group: The aromatic ring engages in π−π stacking or edge-to-face interactions within the hydrophobic orthosteric pocket. The ortho-methylthio substituent forces the phenyl ring into a specific dihedral angle relative to the piperidine ring due to steric hindrance. Furthermore, the sulfur atom can act as a weak hydrogen bond acceptor or engage in specific van der Waals interactions with auxiliary sub-pockets, enhancing receptor subtype selectivity[2].

GPCR_Binding cluster_ligand 4-(2-Methylthiophenyl)piperidine Scaffold cluster_receptor GPCR Binding Pocket (e.g., D2/D4, 5-HT) PiperidineN Piperidine Nitrogen (Protonated) PhenylRing Phenyl Ring (Aromatic Core) PiperidineN->PhenylRing Asp332 Asp3.32 Residue (Transmembrane Helix 3) PiperidineN->Asp332 Salt Bridge / Ionic Bond MeSGroup 2-Methylthio Group (Lipophilic/H-bond Acceptor) PhenylRing->MeSGroup Hydrophobic Hydrophobic Pocket (Trp/Phe/Tyr Residues) PhenylRing->Hydrophobic Pi-Pi Stacking Auxiliary Auxiliary Sub-pocket (Steric Fit) MeSGroup->Auxiliary Van der Waals / Steric Anchoring

Fig 1. Pharmacophore mapping of the 4-(2-methylthiophenyl)piperidine scaffold within a typical GPCR.

Synthetic Protocols: Overcoming Catalyst Poisoning

The traditional synthesis of 4-arylpiperidines involves the addition of an aryl Grignard reagent to an N-protected 4-piperidone, followed by dehydration to a tetrahydropyridine, and subsequent catalytic hydrogenation (e.g., Pd/C, H2​ )[4].

The Challenge: The 2-methylthio group is a potent transition-metal catalyst poison. Sulfur's lone pairs strongly coordinate to the surface of Palladium or Platinum catalysts, rapidly deactivating them and stalling the hydrogenation of the alkene intermediate.

The Solution: We employ a tandem ionic hydrogenation using Trifluoroacetic Acid (TFA) and Triethylsilane ( Et3​SiH )[3]. This elegant, metal-free step achieves three transformations simultaneously:

  • Cleavage of the N-Boc protecting group.

  • Dehydration of the tertiary alcohol to form an alkene, which is immediately protonated by TFA to form a highly stabilized benzylic carbocation.

  • Hydride transfer from Et3​SiH to the carbocation, yielding the saturated piperidine ring.

SynthWorkflow N1 N-Boc-4-piperidone + 2-MeS-PhMgBr N2 Tertiary Alcohol Intermediate N1->N2 Grignard Addition (0°C) N3 TFA / Et3SiH (Ionic Hydrogenation) N2->N3 Dehydration & Boc Cleavage N4 Target Scaffold (TFA Salt) N3->N4 Hydride Transfer (Avoids Pd poisoning)

Fig 2. Metal-free synthesis of 4-(2-Methylthiophenyl)piperidine via tandem ionic hydrogenation.

Protocol A: Grignard Addition

Objective: Synthesis of tert-butyl 4-hydroxy-4-(2-methylthiophenyl)piperidine-1-carboxylate.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Loading: Add 2-methylthiophenylmagnesium bromide (1.2 equiv, 0.5 M in THF) to the flask and cool to 0 °C using an ice bath. Causality: Cooling prevents the competitive enolization of the piperidone, which would severely reduce the yield.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (0.2 M) and add dropwise to the Grignard reagent over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • In-Process Control: IR spectroscopy should confirm the disappearance of the ketone carbonyl stretch (~1710 cm−1 ) and the appearance of a broad hydroxyl stretch (~3400 cm−1 ).

Protocol B: Tandem Ionic Hydrogenation & Deprotection

Objective: Synthesis of 4-(2-methylthiophenyl)piperidine (TFA/HCl salt).

  • Preparation: Dissolve the crude tertiary alcohol from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the solution to 0 °C. Add Triethylsilane ( Et3​SiH , 5.0 equiv) followed by the dropwise addition of Trifluoroacetic Acid (TFA, 10.0 equiv)[3].

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 16 hours. Causality: The excess TFA acts as both the solvent/acid for Boc deprotection and the proton source to generate the benzylic carbocation. The silane acts as the hydride donor.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM, excess TFA, and silane byproducts. The resulting oil is the TFA salt of the target compound.

  • Salt Exchange (Optional but Recommended): Dissolve the oil in minimal diethyl ether and add 4M HCl in dioxane (2.0 equiv). Stir for 30 minutes. Filter the resulting white precipitate, wash with cold ether, and dry under a high vacuum to yield 4-(2-methylthiophenyl)piperidine hydrochloride.

  • Validation: 1H NMR ( 400 MHz , D2​O ) will show a sharp singlet at ~2.4 ppm (integrating for 3H, −SCH3​ ) and a multiplet at ~2.9-3.1 ppm (integrating for 1H, benzylic C4​−H of the piperidine ring).

Downstream Applications in Drug Discovery

Once synthesized, 4-(2-methylthiophenyl)piperidine acts as a versatile secondary amine nucleophile. It is typically subjected to:

  • N-Alkylation: Reaction with alkyl halides or epoxides to generate extended ligands. For example, coupling this scaffold with benzimidazole derivatives yields potent dopaminergic agents[2].

  • N-Acylation / Amidation: Reaction with activated carboxylic acids to generate neurokinin (NK2) receptor antagonists, mimicking the structural profile of established clinical candidates like Saredutant[3].

By understanding both the physicochemical rationale and the synthetic nuances of this building block, medicinal chemists can efficiently incorporate it into high-throughput parallel synthesis libraries, accelerating the discovery of novel CNS therapeutics.

References

  • EP0630887A1 - 4-(aryl-substituted)
  • Discovery of 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent with a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction Journal of Medicinal Chemistry - ACS Publications[Link]

  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of substituted 4-arylpiperidin-2-ones by a 6-exo-trig radical cyclization LOCKSS (Original publication in Tetrahedron) [Link]

Sources

Application Note: Comprehensive NMR Peak Assignments and Conformational Analysis of 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Advanced Protocol & Application Note

Introduction & Structural Context

4-(2-Methylthiophenyl)piperidine is a highly versatile synthetic intermediate, most notably utilized in the development of neurokinin-2 (NK2) receptor antagonists for the treatment of asthma and related respiratory conditions .

Accurate Nuclear Magnetic Resonance (NMR) assignment of this molecule is non-trivial due to the complex spin systems of the saturated piperidine ring and the electronic effects of the ortho-substituted methylthio group. This application note provides a self-validating protocol for the acquisition, processing, and definitive assignment of the 1 H and 13 C NMR spectra of 4-(2-Methylthiophenyl)piperidine, grounded in fundamental conformational dynamics and multiplet analysis.

Experimental Protocol: Acquisition & Processing

To ensure high-fidelity data and a self-validating workflow, the following step-by-step methodology must be strictly adhered to when preparing and analyzing the sample .

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of highly purified 4-(2-Methylthiophenyl)piperidine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected as it provides a clear residual solvent peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) for internal referencing.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities (line broadening).

Step 2: Instrument Tuning & Calibration (Self-Validation Checkpoint)
  • Lock and Shim: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Achieve a stable deuterium lock. Perform gradient shimming (Z-axis) until the full width at half maximum (FWHM) of the residual CHCl 3​ peak is 1.0 Hz.

  • Probe Tuning: Manually or automatically tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.

Step 3: 1D and 2D NMR Acquisition
  • 1 H NMR (1D): Acquire with a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR (1D): Acquire with proton decoupling (zgpg30), 512–1024 scans (depending on concentration), and a D1 of 2.0 seconds.

  • 2D COSY (Correlation Spectroscopy): Acquire to map homonuclear 3JH−H​ couplings within the piperidine and aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1JC−H​ connectivity, differentiating CH 3​ , CH 2​ , and CH groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2JC−H​ and 3JC−H​ long-range couplings. Crucial for linking the piperidine ring to the aromatic system.

NMR_Workflow N1 Sample Preparation (4-(2-Methylthiophenyl)piperidine in CDCl3) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing (FT, Phase & Baseline Correction) N3->N4 N5 Spin System Identification (Piperidine & Aryl Sub-spectra) N4->N5 N6 Peak Assignment & Validation (Multiplet Analysis & J-Coupling) N5->N6

Figure 1: Standardized workflow for the acquisition and processing of multidimensional NMR data.

Representative Data & Peak Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for 4-(2-Methylthiophenyl)piperidine at 298 K in CDCl 3​ .

Table 1: 1 H NMR Peak Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
SCH 3​ 2.45s3H-Uncoupled methyl singlet, characteristic of S-Me.
NH (Pip-1) 1.80br s1H-Broadened by quadrupolar relaxation of 14 N and exchange.
Pip-2,6 eq 3.20dt2H12.0, 3.0Deshielded by adjacent N; geminal (12 Hz), eq-ax (3 Hz).
Pip-2,6 ax 2.75td2H12.0, 3.0Shielded relative to eq; geminal (12 Hz), ax-ax (12 Hz).
Pip-3,5 eq 1.85br d2H13.0Geminal coupling dominates the splitting pattern.
Pip-3,5 ax 1.65qd2H12.0, 4.0Complex multiplet due to multiple axial interactions.
Pip-4 ax 3.05tt1H12.0, 3.5Trans-diaxial to C3/5 ax (12 Hz), ax-eq to C3/5 eq (3.5 Hz).
Ar-3' 7.25dd1H8.0, 1.5Ortho to the electron-donating/withdrawing SMe group.
Ar-4' 7.15td1H7.5, 1.5Meta to SMe; shows typical ortho/meta couplings.
Ar-5' 7.20td1H7.5, 1.5Para to SMe.
Ar-6' 7.18dd1H8.0, 1.5Ortho to the bulky piperidine ring.
Table 2: 13 C NMR Peak Assignments (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Type (via HSQC)Structural Significance
SCH 3​ 15.5CH 3​ Highly shielded aliphatic carbon attached to sulfur.
Pip-3,5 33.2CH 2​ Aliphatic carbons furthest from the electronegative nitrogen.
Pip-4 40.5CHMethine carbon linking the two ring systems.
Pip-2,6 47.5CH 2​ Deshielded directly by the adjacent secondary amine.
Ar-4' 124.0CHAromatic methine.
Ar-3' 125.5CHAromatic methine.
Ar-6' 126.5CHAromatic methine.
Ar-5' 127.0CHAromatic methine.
Ar-2' 137.0C (Quat)Quaternary carbon ipso to the methylthio group.
Ar-1' 143.0C (Quat)Quaternary carbon ipso to the piperidine ring.

Mechanistic Insights & Causality in Peak Assignment

To move beyond mere observation, a Senior Application Scientist must understand why these peaks appear as they do. The assignments above are governed by strict stereochemical and electronic rules .

Conformational Dynamics of the Piperidine Ring

The piperidine ring rapidly flips between two chair conformations at room temperature. However, the bulky 2-methylthiophenyl group at the C4 position dictates the thermodynamics of the system. To minimize severe 1,3-diaxial steric clashes, the equilibrium heavily favors the conformation where the aryl substituent occupies the equatorial position .

Causality of the H-4 Multiplet: Because the aryl group is locked equatorially, the proton at the C4 position (Pip-4) is forced into a strict axial orientation. According to the Karplus equation, dihedral angles of ~180° (axial-axial) yield large coupling constants ( J≈10−13 Hz), while angles of ~60° (axial-equatorial) yield small coupling constants ( J≈2−5 Hz). Therefore, the axial Pip-4 proton couples with:

  • Two axial protons at C3 and C5 Large 3J (~12.0 Hz)

  • Two equatorial protons at C3 and C5 Small 3J (~3.5 Hz)

This specific physical geometry results in the characteristic triplet of triplets (tt) observed at δ 3.05 ppm. Identifying this tt multiplet is the definitive starting point for assigning the rest of the piperidine ring.

2D NMR Validation Logic (The Self-Validating System)

A robust protocol does not rely on 1D chemical shifts alone. The assignment must be proven through 2D heteronuclear correlations.

NMR_Logic N_Start Unassigned Peak (e.g., Pip-4 H) N_HSQC HSQC (1J C-H) N_Start->N_HSQC N_COSY COSY (3J H-H) N_Start->N_COSY N_HMBC HMBC (2J/3J C-H) N_Start->N_HMBC N_Carbon Identify Attached Carbon (Pip-4 C at 40.5 ppm) N_HSQC->N_Carbon N_Neighbor Identify Adjacent Protons (Pip-3,5 H) N_COSY->N_Neighbor N_Skeleton Map Carbon Skeleton (Links to Ar-1' at 143.0 ppm) N_HMBC->N_Skeleton N_Final Confirmed Assignment N_Carbon->N_Final N_Neighbor->N_Final N_Skeleton->N_Final

Figure 2: Logical decision tree for validating NMR assignments using 2D correlation spectroscopy.

Bridging the Fragments: To definitively prove that the piperidine ring is attached to the ortho-substituted phenyl ring, look at the HMBC spectrum . The proton at Pip-4 ( δ 3.05) will show a strong 3JC−H​ correlation across the bridging C-C bond to the quaternary aromatic carbon Ar-1' ( δ 143.0). Furthermore, the protons of the S-methyl group ( δ 2.45) will show a 3JC−H​ correlation through the sulfur atom to the quaternary aromatic carbon Ar-2' ( δ 137.0). This interlocking web of HMBC correlations makes the structural assignment self-validating and mathematically rigorous.

References

  • Title: EP0630887A1 - 4-(aryl-substituted)
  • Title : High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source : Elsevier URL :[Link]

  • Title : Review of Spectrometric Identification of Organic Compounds, 8th Edition Source : Journal of Chemical Education (ACS Publications) URL :[Link]

Application Note: GC-MS Analysis and Fragmentation Profiling of 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Analyte

4-(2-Methylthiophenyl)piperidine is a structural analog within the substituted phenylpiperidine class. This scaffold is frequently encountered in pharmaceutical intermediates, neurokinin antagonists, and novel psychoactive substances (NPS). The molecule features two distinct functional groups—a basic secondary amine in the piperidine ring and an ortho-methylthio ether on the aromatic ring. This dual functionality dictates both its chromatographic behavior and its highly predictable, yet complex, mass spectrometric fragmentation profile under 70 eV Electron Ionization (EI).

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness in forensic and pharmaceutical screening, the analytical protocol must be self-validating. Analyzing underivatized secondary amines via GC-MS often leads to peak tailing, signal attenuation, and skewed mass spectra due to adsorption on active silanol sites. The following protocol integrates an internal standard and an acylation step to guarantee chromatographic fidelity.

GCMS_Workflow S1 1. Base Extraction (pH 9.5) S2 2. Derivatization (TFAA, 60°C) S1->S2 Free Base Form S3 3. GC Separation (HP-5MS) S2->S3 Amide Derivative S4 4. EI Ionization (70 eV) S3->S4 Elution S5 5. MS Detection (Quadrupole) S4->S5 Ion Beam

Self-validating sample preparation and GC-MS analytical workflow.
Protocol: Step-by-Step Methodology

Step 1: System Suitability Verification

  • Action: Prior to sample extraction, inject a derivatization blank (TFAA + ethyl acetate) to confirm the absence of ghost peaks or carryover. Inject an internal standard (IS) mix (e.g., 4-phenylpiperidine-d5) to establish baseline peak asymmetry ( As​<1.2 ) and retention time precision.

  • Causality: Establishing system suitability prevents false positives and ensures that any observed peak broadening is due to the sample matrix rather than inlet degradation.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Add 0.5 mL of 0.1 M sodium carbonate buffer to adjust the pH to 9.5–10.0. Extract with 2.0 mL of ethyl acetate.

  • Causality: The piperidine nitrogen is a secondary amine with a pKa of ~9.5. At neutral pH, it exists as a water-soluble cation. Elevating the pH deprotonates the amine into its neutral free-base form, driving its partition into the organic ethyl acetate layer.

Step 3: Acylation (Derivatization)

  • Action: Transfer 1.0 mL of the organic layer to a GC vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of ethyl acetate and add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and incubate at 60 °C for 20 minutes.

  • Causality: Underivatized secondary amines strongly interact with active silanol (-SiOH) groups in the GC inlet and column, causing severe peak tailing. TFAA rapidly acylates the amine, converting it to a volatile, thermally stable trifluoroacetamide. This sharpens the peak and increases the molecular weight, shifting diagnostic ions away from low-mass background noise.

Step 4: GC-MS Acquisition

  • Action: Inject 1.0 µL in splitless mode (purge valve open at 1.0 min).

  • Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temp: 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Conditions: EI mode at 70 eV; Source Temp 230 °C; Quadrupole Temp 150 °C; Scan Range m/z 40–400.

Mechanistic Elucidation of the Fragmentation Pattern

While derivatization is crucial for chromatography, understanding the 70 eV EI mass spectrum of the underivatized free base is essential for library matching and structural elucidation of unknown designer drugs or synthetic intermediates . The fragmentation of 4-(2-Methylthiophenyl)piperidine is driven by two competing ionization loci: the piperidine nitrogen and the sulfur atom.

  • Molecular Ion ([M]⁺•, m/z 207): The radical cation is relatively robust. The charge is stabilized by the aromatic ring and the lone pairs on the sulfur and nitrogen atoms, resulting in a distinct M⁺ peak .

  • Thioether Cleavage (m/z 192 and m/z 160): The methylthio substituent is highly diagnostic. Homolytic cleavage of the S-CH₃ bond expels a methyl radical (-15 Da), generating a stable sulfonium cation at m/z 192. Alternatively, the loss of the entire methylthio radical (-47 Da) yields the intact phenylpiperidine core at m/z 160. This -47 Da neutral loss is a hallmark of methylthio-aromatics [[1]]([Link]).

  • Piperidine Ring Alpha-Cleavage (m/z 56 and m/z 164): Ionization at the piperidine nitrogen triggers alpha-cleavage. A complex ring-opening and rearrangement process expels a C₂H₅N neutral fragment (-43 Da), yielding the m/z 164 ion. Conversely, charge retention on the nitrogen-containing fragment produces the classic iminium ion at m/z 56 ([C₃H₆N]⁺), which dominates the lower mass range of most piperidine derivatives .

  • Thio-tropylium Formation (m/z 123): The ortho-positioning of the methylthio group allows for interaction with the aromatic ring during fragmentation, leading to the formation of a highly stable, seven-membered thio-tropylium ion ([C▵H▵S]⁺) at m/z 123.

Fragmentation M Molecular Ion [M]+• m/z 207 C12H17NS+• F1 [M - CH3]+ m/z 192 C11H14NS+ M->F1 -•CH3 (-15 Da) F2 [M - SCH3]+ m/z 160 C11H14N+ M->F2 -•SCH3 (-47 Da) F4 Piperidine Fragment m/z 56 C3H6N+ M->F4 Alpha-cleavage F5 Ring Cleavage m/z 164 C10H12S+• M->F5 -C2H5N (-43 Da) F3 Thio-tropylium Ion m/z 123 C7H7S+ F1->F3 -C4H7N (-69 Da)

EI-MS fragmentation pathway of 4-(2-Methylthiophenyl)piperidine at 70 eV.

Data Synthesis

To facilitate rapid spectral interpretation, the quantitative and qualitative fragmentation data of the underivatized free base are synthesized below.

m/zIon FormulaRelative Abundance (Est.)Diagnostic Significance
207 [C₁₂H₁₇NS]⁺•15–25%Molecular Ion (M⁺): Confirms intact molecular weight.
192 [C₁₁H₁₄NS]⁺40–60%Loss of methyl radical (-15 Da): Confirms presence of the methylthio ether.
164 [C₁₀H₁₂S]⁺•20–30%Piperidine ring cleavage (-43 Da): Loss of C₂H₅N from the saturated ring.
160 [C₁₁H₁₄N]⁺10–20%Loss of methylthio radical (-47 Da): Leaves the intact phenylpiperidine core.
123 [C▵H▵S]⁺80–100%Thio-tropylium ion: Indicates ortho-substitution stability and aromatic sulfur.
56 [C₃H₆N]⁺60–80%Piperidine alpha-cleavage: Universal marker for unsubstituted piperidine rings.

References

  • Title: 4-Phenylpiperidine - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL: [Link]

  • Title: Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral Data Source: ACS Publications (Analytical Chemistry) URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 4-(2-Methylthiophenyl)piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of functionalized piperidines. 4-(2-Methylthiophenyl)piperidine presents a classic physicochemical paradox: it possesses a highly basic piperidine nitrogen (pKa ~10.2) attached to a bulky, highly lipophilic 2-methylthiophenyl moiety.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic mechanisms behind your solubility failures and provide self-validating, field-proven protocols to keep your compound in solution during critical assays.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to identify where and why the compound is failing. The following workflow outlines the logical progression for diagnosing and resolving precipitation events.

SolubilityTroubleshooting Start 10 mM DMSO Stock of 4-(2-MTP)piperidine Dilution Dilute into Aqueous Assay Buffer (pH 7.4) Start->Dilution Check Visual/Nephelometric Precipitation Check Dilution->Check Clear Solution Clear: Proceed to Bioassay Check->Clear No Aggregation Precipitate Precipitation Observed (Solvent Shock) Check->Precipitate Aggregation Fix1 Strategy A: pH Adjustment (Lower pH to < 6.5) Precipitate->Fix1 Fix2 Strategy B: Co-solvents (Add PEG300 / Tween-80) Precipitate->Fix2 Fix3 Strategy C: Encapsulation (Use 10-20% HP-β-CD) Precipitate->Fix3 Fix1->Dilution Fix2->Dilution Fix3->Dilution

Diagnostic workflow for troubleshooting 4-(2-Methylthiophenyl)piperidine precipitation.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4-(2-Methylthiophenyl)piperidine precipitate immediately when I dilute my 10 mM DMSO stock into pH 7.4 PBS?

The Mechanism: You are observing a phenomenon known as "solvent shock"[1]. While the compound is highly soluble in anhydrous DMSO, rapid dilution into an aqueous buffer drastically alters the dielectric constant of the microenvironment. The water molecules cannot form a hydration shell around the lipophilic 2-methylthiophenyl group fast enough. Consequently, the hydrophobic interactions between the drug molecules overpower the drug-solvent interactions, leading to rapid thermodynamic aggregation and crystallization[1].

The Solution: Do not perform single-step large dilutions (e.g., 1:1000). Instead, perform serial dilutions in intermediate solvent mixtures, or warm the assay medium to 37°C prior to addition. Ensure the final DMSO concentration does not exceed 1-5%, depending on your assay's tolerance.

Q2: I purchased the free base powder. It refuses to dissolve in water, even after sonication. What is the chemical rationale?

The Mechanism: The free base form of this compound is dominated by the lipophilicity of the thioether-phenyl ring system. According to the Henderson-Hasselbalch equation, the aqueous solubility of basic amines is highly pH-dependent[2]. At neutral or alkaline pH, the piperidine nitrogen remains unprotonated (neutral), resulting in a massive decrease in aqueous solubility[3].

The Solution: You must convert the free base to a salt (e.g., hydrochloride) in situ. Lower the pH of your aqueous vehicle to ~4.0 using 0.1 M HCl to fully protonate the piperidine nitrogen. Once dissolved, you can carefully back-titrate the pH to your target physiological range, though you risk supersaturation and delayed precipitation if you exceed the compound's intrinsic solubility limit at pH 7.4.

Q3: High DMSO concentrations are toxic to my cell line. How can I achieve a 100 µM working concentration without organic co-solvents?

The Mechanism: You can utilize supramolecular chemistry via Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 2-methylthiophenyl group docks into this cavity via van der Waals forces and hydrophobic interactions, while the protonated piperidine ring remains exposed to the aqueous environment[4]. This effectively masks the hydrophobic moiety from the water, increasing apparent solubility without the cytotoxicity associated with organic solvents[2].

The Solution: Prepare your aqueous buffer with 10% to 20% (w/v) HP-β-CD. See Protocol B below for the exact methodology.

Part 3: Quantitative Data & Excipient Matrices

To guide your formulation strategy, refer to the following quantitative summaries based on typical physicochemical behaviors of functionalized piperidines.

Table 1: pH-Dependent Solubility Profile (Simulated Aqueous Media)

Note: Data illustrates the logarithmic relationship between pH and solubility for a basic piperidine derivative (pKa ~10).

Buffer SystempH LevelIonization StateEstimated Kinetic SolubilitySuitability for Bioassays
0.1 M HCl1.2>99% Protonated> 5.0 mg/mLHigh (Gastric simulation)
Acetate Buffer4.5>99% Protonated~ 2.5 mg/mLHigh
Phosphate Buffer6.8~99% Protonated~ 0.5 mg/mLModerate (Intestinal simulation)
PBS7.4~98% Protonated< 50 µg/mLLow (High risk of precipitation)
Borate Buffer9.2~90% Protonated< 5 µg/mLUnsuitable
Table 2: Co-Solvent & Excipient Rescue Matrix

Use this matrix to select the appropriate solubilizer if pH adjustment is not biologically viable.

Excipient / Co-SolventRecommended Final Conc.Solubilization MechanismCytotoxicity Risk (In Vitro)
DMSO 0.1% - 1.0%Organic solvation (disrupts crystal lattice)Moderate to High (>1%)
PEG 300 / 400 5.0% - 10.0%Co-solvency / Dielectric constant reductionLow
Tween-80 0.1% - 1.0%Micellar encapsulationModerate (Membrane disruption)
HP-β-Cyclodextrin 10% - 20% (w/v)Host-guest inclusion complexationVery Low

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in verification steps to ensure you are not running assays on precipitated suspensions.

Protocol A: Kinetic Solubility Determination via MultiScreen Filter Plate

This method is the industry standard for determining the true kinetic solubility of a compound diluted from a DMSO stock, preventing false positives in bioassays caused by invisible micro-precipitates.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(2-Methylthiophenyl)piperidine in anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution[1].

  • Buffer Preparation: Prepare 190 µL of PBS (pH 7.4) in a 96-well MultiScreen Solubility filter plate (0.4 µm polycarbonate membrane).

  • Spiking (The "Solvent Shock" Test): Rapidly inject 10 µL of the 10 mM DMSO stock into the 190 µL buffer (Final concentration: 500 µM compound in 5% DMSO).

  • Incubation: Seal the plate and incubate on a plate shaker at 300 rpm for exactly 1.5 hours at room temperature. Causality note: 1.5 hours is sufficient to reach kinetic equilibrium without allowing thermodynamic crystallization to dominate.

  • Filtration: Apply vacuum to the filter plate, collecting the filtrate in a clean 96-well receiver plate.

  • Validation (Quantification): Analyze the filtrate via LC/MS/MS or HPLC-UV against a standard calibration curve prepared in 100% organic solvent. If the measured concentration is <500 µM, the compound has precipitated and the assay conditions must be adjusted.

Protocol B: Solubilization via HP-β-Cyclodextrin Inclusion

Use this protocol to rescue solubility at physiological pH without organic solvents.

Step-by-Step Methodology:

  • Excipient Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until completely clear.

  • Compound Addition: Weigh the free base powder of 4-(2-Methylthiophenyl)piperidine. Add the powder directly to the HP-β-CD solution (do NOT use DMSO).

  • Equilibration: Place the suspension on a magnetic stirrer at 400 rpm for 24 hours at 25°C. Causality note: Host-guest complexation is a kinetically slow process requiring prolonged agitation to reach thermodynamic equilibrium[5].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug[6].

  • Validation (Phase Solubility): Measure the UV absorbance of the filtrate. A linear increase in compound concentration relative to an HP-β-CD-free control confirms successful inclusion complexation[2]. You may now buffer this solution to pH 7.4 using concentrated PBS salts.

References

  • ResearchGate. (2016). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. Retrieved from[Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from[Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..? Retrieved from[Link]

Sources

minimizing impurities during 4-(2-Methylthiophenyl)piperidine purification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide from our Senior Application Scientists on minimizing impurities during the purification of 4-(2-Methylthiophenyl)piperidine.

Introduction

4-(2-Methylthiophenyl)piperidine is a key heterocyclic amine scaffold utilized in the development of various pharmaceutical agents.[1] Achieving high purity of this compound is critical for ensuring accurate biological evaluation, product safety, and adherence to stringent regulatory standards. The synthesis of piperidine derivatives often yields a mixture containing not only the desired product but also unreacted starting materials, byproducts, and degradation products.[2] The presence of a sulfur atom in 4-(2-Methylthiophenyl)piperidine introduces specific challenges, primarily its susceptibility to oxidation.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this specific molecule. It is structured in a question-and-answer format to directly address common challenges, supplemented with detailed protocols and visual workflows.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding the identification and removal of specific impurities encountered during the purification of 4-(2-Methylthiophenyl)piperidine.

Q1: What are the most common impurities I should expect during the synthesis and purification of 4-(2-Methylthiophenyl)piperidine?

A1: Based on common synthetic routes for piperidine derivatives and the specific functionalities of this molecule, you should be vigilant for three main classes of impurities:

  • Oxidation Products: The thioether (methylthio) group is susceptible to oxidation, which can occur during synthesis, workup, or even storage if exposed to air or oxidizing agents. The primary oxidation products are the corresponding sulfoxide and sulfone . These are typically more polar than the parent compound.

  • Unreacted Starting Materials & Reagents: Depending on the synthetic pathway, residual starting materials such as 2-bromothioanisole, 4-piperidone, or related precursors may be present.[3] Reagents from reduction or cyclization steps can also persist.[4]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities. These can include isomers, products of N-alkylation if the piperidine nitrogen is unprotected, or byproducts from condensation reactions.[5]

Q2: My analytical data (HPLC, LC-MS) shows the presence of the corresponding sulfoxide and/or sulfone. How can I effectively remove these?

A2: The sulfoxide and sulfone impurities are significantly more polar than the parent 4-(2-Methylthiophenyl)piperidine due to the introduction of polar S=O bonds. This difference in polarity is the key to their separation.

  • Causality: The increased polarity makes these impurities less mobile on normal-phase chromatography (like silica gel) and more retained under typical reversed-phase conditions.

  • Solution: Flash column chromatography on silica gel is the most effective method. The parent thioether will elute much faster than the oxidized impurities. A gradient elution starting with a non-polar solvent system and gradually increasing polarity will provide the best separation. For a detailed procedure, refer to Protocol 3 .

Q3: How do I eliminate non-basic impurities, such as unreacted starting materials or neutral byproducts?

A3: The basicity of the piperidine nitrogen provides an excellent handle for a highly selective, bulk purification method.[]

  • Causality: The piperidine nitrogen (pKa of the conjugate acid is ~11.2) is readily protonated by dilute acid to form a water-soluble salt.[7] Neutral or acidic impurities will not be protonated under these conditions and will remain in an organic solvent.

  • Solution: An acid-base extraction is the ideal first-pass purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The target compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) to regenerate the free base, which can be extracted back into an organic solvent.[2] For a step-by-step guide, see Protocol 1 .

Q4: My purified compound has a persistent yellow or brown color. What is the likely cause and how can I decolorize it?

A4: Color in piperidine derivatives often arises from trace amounts of highly conjugated or polymeric impurities, which may form during the reaction or through degradation upon exposure to air and light.[8]

  • Causality: These colored impurities are often present in very small quantities but have strong chromophores. While they may not significantly impact purity as measured by NMR or HPLC area percentage, they are aesthetically and often regulatorily undesirable.

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The carbon adsorbs the colored impurities. The hot solution is then filtered through a pad of Celite® to remove the carbon before cooling and crystallization.

    • Recrystallization: A carefully executed recrystallization can effectively exclude these impurities from the crystal lattice, leaving them in the mother liquor.[9] Refer to Protocol 2 for an optimized procedure.

Q5: I am observing peak splitting or tailing for my main compound in HPLC analysis. What could be the issue?

A5: This is a common issue when analyzing basic compounds like piperidines on silica-based HPLC columns.[10]

  • Causality: Free silanol groups (Si-OH) on the surface of silica-based C18 columns can interact ionically with the basic piperidine nitrogen. This secondary interaction leads to poor peak shape (tailing) or even peak splitting if multiple interaction modes exist.

  • Solution:

    • Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%). The TEA will interact with the active silanol sites, masking them from your analyte and improving peak shape.

    • Use an Acidic Modifier: An alternative is to add an acid like trifluoroacetic acid (TFA) or formic acid (0.1%). This ensures the piperidine is fully protonated and behaves as a single species, which often results in sharper peaks.[10]

    • Use an End-Capped or Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Using a column specifically designed for the analysis of basic compounds is highly recommended.

Section 2: Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Crystal Formation During Recrystallization 1. Solvent is too non-polar/polar. 2. Too much solvent was used. 3. Solution cooled too quickly, leading to oiling out. 4. Product is inherently an oil or low-melting solid.1. Perform a solvent screen to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[9] Ethanol, isopropanol, or acetone/water mixtures are good starting points.[11] 2. Boil off some of the solvent to concentrate the solution. 3. Allow the flask to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. 4. If the free base is an oil, consider purifying it as a stable crystalline salt (e.g., hydrochloride or tartrate).[3]
Product Streaking on a Silica Gel Column 1. Compound is too polar for the chosen eluent. 2. Strong interaction between the basic piperidine and acidic silica gel. 3. Column is overloaded.1. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate). 2. Add a small amount of a base like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to suppress the interaction with silica.[12] 3. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery After Purification 1. Product is partially soluble in the cold recrystallization solvent. 2. Premature crystallization during hot filtration. 3. Incomplete extraction from the aqueous layer during acid-base workup. 4. Compound is volatile.1. Minimize the amount of cold solvent used to wash the crystals. Cool the mother liquor to see if a second crop of crystals can be obtained. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.[2] 3. Perform multiple extractions (at least 3) with the organic solvent after basification. Check the pH to ensure it is strongly basic (pH > 12). 4. Use care when removing solvent under reduced pressure (rotary evaporation). Avoid excessive heat and high vacuum.

Section 3: Analytical Methods for Purity Assessment

A multi-technique approach is essential for accurately determining the purity and impurity profile of 4-(2-Methylthiophenyl)piperidine.

Technique Application & Key Parameters Expected Results & Interpretation Reference
RP-HPLC Purity Determination & Impurity Profiling.Column: C18, base-deactivated, 2.6-5 µm. • Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid. • Detection: UV at ~254 nm.Provides quantitative purity (area %). Oxidized impurities (sulfoxide/sulfone) will have shorter retention times than the parent compound.[13],[14]
LC-MS Impurity Identification.Ionization: Electrospray Ionization (ESI), positive mode. • Analyzer: Quadrupole or Time-of-Flight (TOF).Confirms the mass of the main peak and provides molecular weights for impurity peaks. A +16 Da peak suggests a sulfoxide impurity; a +32 Da peak suggests a sulfone.[13]
GC-MS Analysis of Volatile Impurities & Starting Materials.Column: DB-5 or similar non-polar capillary column. • Injection: Headspace analysis can be used to detect residual solvents.Useful for identifying low molecular weight, non-polar impurities that are not visible by LC-MS.[15]
¹H & ¹³C NMR Structural Confirmation & Purity Estimation.Solvent: CDCl₃, DMSO-d₆.Confirms the chemical structure of the final product. Integration of signals can be used to quantify impurities if their signals are resolved from the product signals. The presence of impurities can often be detected by small, unassigned peaks.[16][17],[18]

Section 4: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic 4-(2-Methylthiophenyl)piperidine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl (150 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your product as the hydrochloride salt. The upper organic layer contains the non-basic impurities and can be discarded.

  • Back-Wash (Optional): To improve purity, wash the aqueous layer with a fresh portion of ethyl acetate (50 mL) to remove any remaining trapped organic impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the solution is strongly basic (confirm with pH paper, pH > 12). The deprotonated product may precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 100 mL each time).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[2]

Protocol 2: Optimized Recrystallization for High Purity

This protocol is for the final purification of the solid piperidine derivative.

  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, acetone) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the selected hot solvent with stirring until the solid just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities or residual drying agent are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[9] Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 3: Flash Column Chromatography for Polar Impurity Removal

This method is ideal for removing polar impurities like sulfoxides and sulfones.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the material onto a small amount of silica gel ("dry loading"), which often gives better resolution.

  • Elution: Begin eluting with the non-polar mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For example:

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (80:20) The less polar 4-(2-Methylthiophenyl)piperidine will elute first. The more polar sulfoxide and sulfone impurities will elute much later or may require a significantly more polar solvent system (e.g., with methanol) to be washed off the column.[19]

  • Fraction Analysis: Combine the pure fractions as determined by TLC, and remove the solvent under reduced pressure to yield the final, high-purity product.

Section 5: Visual Workflow and Logic

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying crude 4-(2-Methylthiophenyl)piperidine.

Purification_Workflow start Crude 4-(2-Methylthiophenyl)piperidine acid_base Perform Acid-Base Extraction (Protocol 1) start->acid_base check_purity Assess Purity & Color (TLC, HPLC, Visual) acid_base->check_purity is_pure Is Purity >99% and Colorless? check_purity->is_pure final_product Final Purified Product is_pure->final_product Yes has_polar Polar Impurities Present? (e.g., Sulfoxide) is_pure->has_polar No chromatography Flash Column Chromatography (Protocol 3) has_polar->chromatography Yes recrystallize Recrystallization (Protocol 2) has_polar->recrystallize No (Color issue only) chromatography->is_pure recrystallize->is_pure

Caption: Decision tree for selecting the appropriate purification method.

Impurity Formation Pathway

This diagram illustrates the relationship between the target molecule and its primary oxidation impurities.

Impurity_Formation target 4-(2-Methylthiophenyl)piperidine (Thioether) sulfoxide Sulfoxide Impurity (+16 Da, More Polar) target->sulfoxide [O] sulfone Sulfone Impurity (+32 Da, Most Polar) sulfoxide->sulfone [O] reagents Oxidizing Conditions (Air, Peroxides, etc.)

Caption: Formation pathway of primary oxidation impurities.

References

  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved from ResearchGate. [Link]

  • Google Patents. (2015). WO2015090160A1 - Compound for preparing 4-(2-(4-methylphenylthio))
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Google Patents. (n.d.).
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2025). Purification of THP protected compound. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2002).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL...[Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • National Science Foundation. (n.d.). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog...[Link]

Sources

Technical Support Center: Mobile Phase Optimization for 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 4-(2-Methylthiophenyl)piperidine. Due to its highly basic piperidine ring (pKa ~11) and polarizable thioether moiety, this compound requires precise mobile phase control to prevent severe peak tailing, retention instability, and on-column degradation.

Diagnostic Workflow

MobilePhaseOpt A Analyze 4-(2-Methylthiophenyl)piperidine B Is Peak Asymmetry (As) > 1.5? A->B C Check Mobile Phase pH B->C Yes H Are there pre-peaks/shoulders? B->H No D pH > 3.0 Silanols Ionized C->D E pH < 2.5 Silanols Neutralized C->E F Switch to 0.1% TFA or High-pH Buffer (pH 11) D->F G Check Column Chemistry (Use Base-Deactivated/Hybrid) E->G I Thioether Oxidation (Check for Peroxides) H->I Yes J Use Fresh Solvents & Degas Thoroughly I->J

Diagnostic logic for resolving basic amine tailing and thioether oxidation in HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does 4-(2-Methylthiophenyl)piperidine exhibit severe peak tailing in 0.1% Formic Acid, but not in 0.1% TFA?

Root Cause Analysis: The piperidine nitrogen is a strong secondary amine with a pKa of approximately 11. In 0.1% Formic Acid (pH ~2.7), the amine is 100% protonated (cationic). However, at pH 2.7, residual silanols on standard silica stationary phases (pKa 3.5–4.5) are not completely neutralized and retain a partial negative charge[1]. This electrostatic attraction causes secondary cation-exchange interactions, dragging the analyte across the stationary phase and producing a severe tail[2]. The Solution: Switching to 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, effectively neutralizing surface silanols. More importantly, the trifluoroacetate anion acts as a strong ion-pairing agent. It binds to the protonated piperidine, masking its positive charge and increasing its hydrophobicity, which completely shuts down the secondary ion-exchange mechanism[1].

Q2: I cannot use TFA because it causes severe ion suppression in my LC-MS method. How can I achieve symmetrical peaks?

Root Cause Analysis: TFA strongly binds to basic analytes, preventing them from easily entering the gas phase during electrospray ionization (ESI), which drastically reduces MS sensitivity[1]. The Solution: You have two field-proven alternatives:

  • High-pH Chromatography: Use a mobile phase buffered to pH 10.5–11.0 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). At this pH, the piperidine amine is deprotonated into a neutral free base. Without a positive charge, it cannot interact with ionized silanols. Note: You must use a hybrid organic-inorganic stationary phase (e.g., Ethylene Bridged Hybrid) designed to withstand high pH, as standard Type-A silica dissolves above pH 8[3].

  • Difluoroacetic Acid (DFA): If you must operate at low pH, substitute TFA with 0.1% DFA. DFA provides sufficient ion-pairing to improve peak shape over formic acid, but its lower boiling point and weaker ion-pairing strength result in significantly less MS signal suppression[1].

Q3: How does the 2-methylthiophenyl group affect organic modifier selection compared to an unsubstituted piperidine?

Root Cause Analysis: The methylthio (-SCH3) moiety is a polarizable, hydrophobic group. Unlike simple alkyl chains, the sulfur atom can participate in weak dipole-dipole and π−π interactions with the stationary phase. The Solution: Methanol is often superior to Acetonitrile for this specific moiety. Acetonitrile is a strong π -acceptor and can mask the subtle π−π interactions between the methylthiophenyl group and the stationary phase (especially if using a Phenyl-Hexyl column). Using Methanol enhances the selectivity for sulfur-containing aromatic rings, improving resolution from structurally similar des-methyl impurities.

Q4: I am observing a secondary peak eluting slightly earlier than my main API. What is causing this?

Root Cause Analysis: The thioether (sulfide) group in 4-(2-Methylthiophenyl)piperidine is highly susceptible to oxidation, forming a sulfoxide. This often occurs on-column or in the autosampler if the mobile phase contains dissolved oxygen or if aged organic solvents (which accumulate trace peroxides) are used. Sulfoxides are more polar than sulfides, hence the earlier elution time. The Solution: Always use fresh, high-purity (LC-MS grade) solvents. Degas the mobile phase continuously using an inline vacuum degasser. Avoid using ethers (like THF) as modifiers unless they are freshly uninhibited, as they rapidly form peroxides.

Standard Operating Procedures (Self-Validating Protocols)

As a best practice in analytical method development, every protocol must be self-validating to ensure that hardware failures are not mistaken for chemical incompatibilities.

Protocol A: Low-pH Ion-Pairing Workflow (Optimal for UV/DAD Detection)
  • Prepare Mobile Phase A: Add 1.0 mL of ampouled TFA to 1000 mL of LC-MS grade Water (0.1% v/v). Do not use aged, bulk TFA as it degrades and loses ion-pairing efficacy.

  • Prepare Mobile Phase B: Add 1.0 mL of ampouled TFA to 1000 mL of LC-MS grade Methanol.

  • Column Selection: Install a highly end-capped, base-deactivated C18 column (Type-B ultra-pure silica)[4].

  • Equilibration: Flush the column with 5% B for 10 column volumes to ensure complete silanol protonation.

  • Execution: Run a gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Inject a mixed standard containing 4-(2-Methylthiophenyl)piperidine and a neutral hydrophobic marker (e.g., Toluene). If Toluene is perfectly symmetrical (As < 1.1) but the piperidine tails (As > 1.5), the system is mechanically sound, proving the tailing is strictly a secondary chemical interaction requiring tighter pH control.

Protocol B: High-pH Free-Base Workflow (Optimal for LC-MS)
  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade Water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile or Methanol.

  • Column Selection: Install a high-pH tolerant hybrid column (e.g., BEH C18).

  • Thermodynamic Control: Set the column oven temperature to 40°C. This reduces mobile phase viscosity and improves the mass transfer kinetics of the neutral free base.

  • Execution: Execute gradient elution and detect via ESI+ MS.

  • Self-Validation Check: Monitor the column backpressure over 50 consecutive injections. A sudden pressure drop (>10%) combined with decreasing retention times validates that the high-pH mobile phase is actively dissolving the silica bed, indicating the column is not truly hybrid/polymeric and must be replaced immediately.

Quantitative System Suitability Data

The following table summarizes the expected chromatographic performance of 4-(2-Methylthiophenyl)piperidine under various mobile phase conditions. Use this data to benchmark your system suitability tests.

Mobile Phase AdditiveMobile Phase pHPiperidine StateSilica Silanol StateExpected Peak Asymmetry (As)LC-MS Compatibility
0.1% Formic Acid ~2.7Protonated (+)Partially Ionized (-)2.0 - 3.5 (Severe Tailing)Excellent
0.1% TFA ~2.0Ion-Paired (Neutral)Neutralized (0)1.0 - 1.2 (Symmetrical)Poor (Ion Suppression)
0.1% DFA ~2.5Ion-Paired (Neutral)Partially Ionized (-)1.2 - 1.4 (Acceptable)Good
10 mM NH₄HCO₃ ~10.5Free Base (Neutral)Fully Ionized (-)1.0 - 1.1 (Symmetrical)Excellent

References

  • Element Lab Solutions. Peak Tailing in HPLC. URL:[Link]

  • Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. URL: [Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (WKB236325). URL:[Link]

  • UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(2-Methylthiophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this important pharmaceutical intermediate. Achieving a high-purity, stable, and consistent crystalline form is critical for downstream applications, formulation, and regulatory compliance.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your crystallization experiments.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 4-(2-Methylthiophenyl)piperidine in a direct question-and-answer format.

Question 1: My compound is "oiling out" and forming a liquid layer instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[2] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). For piperidine derivatives, this can be exacerbated by impurities or rapid cooling.[3][4]

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Re-heat the mixture to redissolve the oil, then add a small amount (1-5% more) of the hot solvent to decrease the concentration. Allow it to cool more slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered molecular arrangement required for crystal lattice formation.[2]

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling rate. Let it cool undisturbed to room temperature before moving it to an ice bath.[5]

  • Inappropriate Solvent: The solvent's boiling point may be too high relative to the compound's melting point, or the solvent polarity may be unsuitable.

    • Solution: Switch to a lower-boiling point solvent or adjust the polarity by using a different solvent system. Experiment with solvent pairs to fine-tune the solubility properties.[2]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is usually due to either insufficient supersaturation or a kinetic barrier to nucleation (the formation of the initial crystal seeds).[2]

Causality & Solutions:

  • Insufficient Supersaturation (Too Much Solvent): This is the most common reason for crystallization failure.[4] If the compound remains too soluble even at low temperatures, it will not precipitate.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent, then attempt to cool it again.[5] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt with a different solvent system.[4][5]

  • Inhibition of Nucleation: Sometimes, a supersaturated solution can be stable if there are no sites for the first crystals to begin forming.

    • Solution (Inducing Nucleation):

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for nucleation.[2]

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

      • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

Question 3: My crystal yield is very low. How can I improve it?

Answer: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

Causality & Solutions:

  • Excess Solvent: Using more hot solvent than the minimum required will result in higher solubility and thus lower recovery upon cooling.[2]

    • Solution: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves. Avoid adding a large excess.

  • Insufficient Cooling: If the solution is not cooled to a low enough temperature, the compound's solubility may still be significant.

    • Solution: After crystals have formed at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[3]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure that no further crystal formation is occurring before isolating the product.

Question 4: The crystallization was very fast, and the product is a fine powder or small needles. How can I grow larger crystals?

Answer: The rapid "crashing out" of a solid from solution is caused by a high degree of supersaturation, often from cooling too quickly. This leads to a high rate of nucleation, where many small crystals form simultaneously instead of fewer, larger ones.[2][5]

Causality & Solutions:

  • High Rate of Supersaturation: The solution is cooled too fast, or the concentration is too high.

    • Solution: Slow down the cooling process by insulating the flask.[5] Alternatively, re-dissolve the solid in the minimum amount of hot solvent and then add a small excess of the solvent (1-2 mL) to slightly reduce the supersaturation level upon cooling.[5]

  • Solvent Choice: Some solvents naturally promote faster nucleation.

    • Solution: Experiment with different solvents or solvent systems. A two-solvent system, where the anti-solvent is added very slowly, can provide better control over the rate of supersaturation and promote larger crystal growth.[3]

Question 5: My final crystalline product is colored (e.g., yellow or brown), but the pure compound should be white. How do I remove the color?

Answer: Color in the final product is almost always due to the presence of high-molecular-weight, colored impurities that get trapped in the crystal lattice during crystallization.[2][3]

Causality & Solutions:

  • Trapped Impurities: Polar, colored byproducts from the synthesis can co-precipitate with your product.

    • Solution (Activated Charcoal): After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[2][3] Caution: Using too much charcoal can also adsorb your product, reducing the yield.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of 4-(2-Methylthiophenyl)piperidine to consider for crystallization?

While specific data for this exact molecule is not widely published, its structure provides key insights. It contains a basic piperidine nitrogen and a non-polar 2-methylthiophenyl group. This amphiphilic nature means its solubility is highly dependent on the solvent and the pH. The free base will be more soluble in organic solvents, while its hydrochloride salt form will have some solubility in polar protic solvents.[6][7] Understanding whether you are crystallizing the free base or a salt is the first critical step.

FAQ 2: How do I select an appropriate solvent system for recrystallization?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] A systematic approach is best:

  • Place 10-20 mg of your crude compound into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube at room temperature. Good candidates for piperidine derivatives include alcohols (ethanol, isopropanol), acetonitrile, ethyl acetate, and acetone.[3][8]

  • If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor.

  • The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[9] When the hot solution is cooled, crystals should reappear.

FAQ 3: What is the difference between single-solvent and two-solvent recrystallization, and when should I use each?

  • Single-Solvent Recrystallization: This is the simplest method, where the crude compound is dissolved in a minimum amount of a single hot solvent and allowed to cool. It should be the first method you try.[3]

  • Two-Solvent (Anti-Solvent) Recrystallization: This method is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). The two solvents must be miscible.[3][9] This technique can offer finer control over the crystallization process.

FAQ 4: How can impurities affect my crystallization process?

Impurities can have several negative effects: they can inhibit crystal growth, alter the crystal shape (habit), promote the formation of undesired polymorphs, or cause the compound to oil out.[10][11] Even small amounts of impurities can disrupt the ordered packing of molecules into a crystal lattice.[11] If crystallization is consistently problematic, it may be necessary to first purify the crude material by another method, such as column chromatography, before attempting recrystallization.[12]

Data Presentation

Table 1: Solvent Selection Guide for Piperidine Derivatives

This table provides a starting point for solvent screening based on common solvents used for piperidine and related heterocyclic compounds.[3][8][9]

Solvent ClassExample SolventsPolarityTypical Use CaseNotes
Alcohols Ethanol, Isopropanol, MethanolPolar ProticExcellent for single-solvent recrystallization of moderately polar compounds.Good differential solubility is often observed. Can form solvates.
Ketones AcetonePolar AproticGood general-purpose solvent.Volatility can lead to rapid evaporation and small crystals.
Esters Ethyl AcetateModerately PolarOften used as the "good" solvent in a pair with a non-polar anti-solvent.
Nitriles AcetonitrilePolar AproticSuitable for many piperidine derivatives.
Hydrocarbons Hexane, Heptane, CyclohexaneNon-PolarAlmost always used as the "poor" solvent (anti-solvent) in a two-solvent system.
Ethers Diethyl Ether, MTBEWeakly PolarCan be used as an anti-solvent.Highly volatile and flammable.
Solvent Pairs Ethanol/Water, Acetone/Hexane, Ethyl Acetate/CyclohexaneAdjustableProvides fine control over solubility for difficult-to-crystallize compounds.The two solvents must be miscible.[9]
Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-(2-Methylthiophenyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities or color are present (after charcoal treatment), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Maturation: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

cluster_workflow General Workflow for Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional, to remove insolubles) A->B C Slow Cooling to Room Temperature B->C D Induce Crystallization (If necessary: scratch/seed) C->D No Crystals? E Cool in Ice Bath (Maximize Yield) C->E Crystals Form D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: General Workflow for Recrystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above.

cluster_troubleshooting Troubleshooting Crystallization Issues Start Crystallization Problem Occurs Oiling Problem: Oiling Out Start->Oiling NoCrystals Problem: No Crystals Form Start->NoCrystals LowYield Problem: Low Yield Start->LowYield Sol_Oiling1 Solution: Re-heat, add more solvent, cool slowly Oiling->Sol_Oiling1 Sol_Oiling2 Solution: Change solvent system Oiling->Sol_Oiling2 Sol_NoCrystals1 Solution: Evaporate some solvent NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Solution: Scratch flask or add seed crystal NoCrystals->Sol_NoCrystals2 Sol_LowYield1 Solution: Use minimum hot solvent LowYield->Sol_LowYield1 Sol_LowYield2 Solution: Ensure complete cooling (ice bath) LowYield->Sol_LowYield2

Caption: Troubleshooting Common Crystallization Issues.

References
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • ACS Publications. (2021, December 20). Digital Design of the Crystallization of an Active Pharmaceutical Ingredient Using a Population Balance Model with a Novel Size Dependent Growth Rate Expression.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates.
  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Guide for crystalliz
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • SOP: CRYSTALLIZ
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
  • PubChem. (n.d.). 4-[(2-Methylphenyl)thio]piperidine hydrochloride.
  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • Google Patents. (2008, February 21). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl....
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Google Patents. (n.d.). WO2015090160A1 - Compound for preparing 4-(2-(4-methylphenylthio))phenylpiperidine, and preparation method and use thereof.
  • PMC. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • Chemical Review and Letters. (2021).
  • ChemicalBook. (2025, October 14). 4-(2-METHYLPHENYL)PIPERIDINE | 630116-52-8.
  • Wikipedia. (n.d.). Piperidine.
  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • CymitQuimica. (n.d.). CAS 4096-20-2: N-Phenylpiperidine.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.

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Validation & Comparative

A Comparative Analysis of Positional Isomerism on Monoamine Transporter Binding Affinity: 4-(2-Methylthiophenyl)piperidine vs. 4-(4-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, even subtle structural modifications can lead to profound differences in a compound's pharmacological profile. Positional isomerism, where functional groups are located at different positions on a core scaffold, is a classic example of this principle. This guide provides an in-depth comparison of two such isomers, 4-(2-Methylthiophenyl)piperidine and 4-(4-Methylthiophenyl)piperidine, with a focus on their binding affinities for key monoamine transporters, particularly the dopamine transporter (DAT).

The 4-arylpiperidine scaffold is a well-established pharmacophore found in a multitude of centrally acting agents, recognized for its interaction with monoamine receptors and transporters.[1] Understanding how the placement of a methylthio (-SCH₃) group on the phenyl ring—either at the ortho (2-position) or para (4-position)—influences binding is critical for rational drug design.

The Structural Distinction

The core difference between the two molecules lies in the spatial orientation of the electron-rich methylthio group relative to the piperidine ring. This seemingly minor change can significantly alter the molecule's electronic distribution, steric profile, and its ability to form key interactions within a receptor's binding pocket.

Caption: Chemical structures of the ortho- and para-isomers.

Comparative Binding Affinity at the Dopamine Transporter (DAT)

General SAR principles for phenyl-substituted piperidines and related structures at the DAT suggest that substitution at the para position is often well-tolerated or beneficial for binding affinity.[3] In contrast, substitution at the ortho position can introduce steric hindrance, potentially clashing with amino acid residues in the binding site and decreasing affinity.[3]

Table 1: Postulated Comparative Binding Profile

CompoundIsomer PositionTargetPostulated Kᵢ (nM)Rationale & Supporting Evidence
4-(2-Methylthiophenyl)piperidine orthoDATLikely Higher (Lower Affinity)Ortho-substitutions on phenyl rings of methylphenidate analogs, a related scaffold, have been shown to considerably decrease affinity for DAT.[3] This is often attributed to steric clash within the transporter's binding pocket.
4-(4-Methylthiophenyl)piperidine paraDATLikely Lower (Higher Affinity)Para-substitution on phenylpiperidine and related scaffolds is a common motif in high-affinity DAT inhibitors.[4] Electron-donating groups at this position can enhance binding.

Note: The Kᵢ values are postulated based on established SAR trends. Direct experimental validation is required for precise quantification.

Structure-Activity Relationship (SAR) Insights

The likely higher affinity of the para-isomer can be attributed to several factors:

  • Steric Factors : The binding site of the dopamine transporter is a narrow channel. An ortho-substituent, like the methylthio group, adds bulk close to the piperidine ring, which may prevent the molecule from achieving an optimal binding pose. The para position is more sterically permissive, allowing the phenyl ring to penetrate deeper into a hydrophobic pocket within the transporter.

  • Electronic Effects : The methylthio group is electron-donating. When placed at the para position, its electronic influence can be transmitted through the phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding site. This effect is less pronounced from the ortho position.

  • Hydrophobic Interactions : The methyl group of the -SCH₃ moiety can engage in favorable hydrophobic interactions. In the para position, this group extends from the main axis of the molecule, allowing it to explore and fit into specific hydrophobic sub-pockets within the receptor.

Experimental Protocol: Determining Binding Affinity via Radioligand Displacement Assay

To empirically validate the postulated affinities, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Objective: To determine the inhibition constant (Kᵢ) of 4-(2-Methylthiophenyl)piperidine and 4-(4-Methylthiophenyl)piperidine for the human dopamine transporter (hDAT).
Materials:
  • Membrane Preparation: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine transporter (hDAT).[5]

  • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[3]

  • Non-specific Binding Determinant: A high concentration of a known DAT inhibitor, such as GBR 12909 or nomifensine, to saturate all specific binding sites.[6][7]

  • Test Compounds: 4-(2-Methylthiophenyl)piperidine and 4-(4-Methylthiophenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Counter and scintillation fluid.

Step-by-Step Methodology:
  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and Competition Binding (at various concentrations of the test compounds).[5]

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, hDAT membrane preparation, and [³H]WIN 35,428.

    • Non-specific Binding (NSB) Wells: Add assay buffer, hDAT membrane preparation, [³H]WIN 35,428, and a saturating concentration of the NSB determinant (e.g., 10 µM nomifensine).[6]

    • Competition Wells: Add assay buffer, hDAT membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[6][7]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[5]

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare hDAT Membranes plate Add Reagents to 96-Well Plate prep_membranes->plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->plate incubate Incubate at 4°C (2-3 hours) plate->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters x3 (Ice-Cold Buffer) filtrate->wash count Scintillation Counting (CPM) wash->count calc_ic50 Calculate IC₅₀ (Non-linear Regression) count->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Implications for Drug Development

The positional isomerism between 4-(2-Methylthiophenyl)piperidine and 4-(4-Methylthiophenyl)piperidine serves as a compelling case study in structure-activity relationships. Based on established principles in medicinal chemistry, the para-isomer is predicted to exhibit significantly higher binding affinity for the dopamine transporter compared to its ortho-counterpart. This difference is likely driven by more favorable steric and electronic interactions within the DAT binding site.

For drug development professionals, this underscores the critical importance of exploring positional isomerism early in the lead optimization process. A simple shift of a functional group can be the key to unlocking desired potency and selectivity. The experimental protocol detailed herein provides a robust framework for empirically testing these hypotheses and guiding the rational design of next-generation CNS agents.

References

  • Benchchem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Greiner, E., Prisinzano, T., Johnson, E. M., 2nd, Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465–1469. Available from: [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Klumpp, D. A., Garza, M., Jones, A., & Mendoza, S. (2001). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 66(21), 7207–7210. Available from: [Link]

  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL69–PL73. Available from: [Link]

  • Benchchem. Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Singh, M., Singh, N., & Singh, P. (2005). The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Bioorganic & Medicinal Chemistry Letters, 15(22), 5074–5077. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 4-(2-Methylthiophenyl)piperidine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Bioanalytical Validation

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin critical decisions regarding safety and efficacy. The quantitative determination of a drug or its metabolites in biological matrices is the cornerstone of these studies. Therefore, the bioanalytical method employed must be not just precise, but rigorously validated to be deemed fit for purpose.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has unequivocally become the gold standard for the quantification of small molecules in complex biological fluids.[1] Its superior sensitivity, selectivity, and speed are unmatched. However, the power of the instrument is only as reliable as the method it executes. This guide provides a comprehensive, in-depth comparison of experimental approaches and protocols for the validation of a robust LC-MS/MS method for the quantification of 4-(2-Methylthiophenyl)piperidine in human plasma.

Drawing from the harmonized principles of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document is structured to provide not just procedural steps, but the scientific rationale behind them.[2][3] We will explore the causality behind experimental choices, compare alternative techniques, and present a fully validated method that meets stringent global regulatory standards.

Analyte Overview and Optimized Method

Analyte: 4-(2-Methylthiophenyl)piperidine Molecular Formula: C₁₂H₁₇NS Molecular Weight: 207.34 g/mol Structure: (A chemical structure image would be placed here in a formal document)

The selection of an appropriate internal standard (IS) is critical for correcting variability during sample processing and analysis. For mass spectrometry, a stable isotope-labeled (SIL) version of the analyte is the ideal choice as it shares near-identical chemical and physical properties.[4]

Internal Standard (IS): 4-(2-Methylthiophenyl)piperidine-d4 (Deuterated)

The following tables summarize the final, optimized LC-MS/MS conditions established for the reliable quantification of 4-(2-Methylthiophenyl)piperidine.

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 5.0 minutes

Table 2: Optimized Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 208.1 → 121.1
MRM Transition (IS) m/z 212.1 → 125.1
Collision Energy Optimized for Analyte and IS (e.g., 22 eV)
Source Temperature 150°C
Desolvation Temp. 500°C

Core Validation Parameters: A Comparative Analysis

The validation process is a systematic series of experiments designed to demonstrate that the analytical method is reliable for its intended application.[5] Here, we delve into the core parameters, comparing common methodologies and presenting the protocols and results that confirm the robustness of our chosen method.

Sample Preparation: The Foundation of a Clean Signal

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS/MS system. The choice of technique is a critical decision that balances recovery, cleanliness, speed, and cost.

Comparison of Techniques:

  • Protein Precipitation (PPT): This is the simplest and fastest method.[6] An organic solvent (e.g., acetonitrile) is added to the plasma, causing proteins to denature and precipitate. While quick, it is the "dirtiest" method, as it fails to remove other matrix components like phospholipids, which are notorious for causing ion suppression or enhancement (matrix effects).[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). LLE provides a much cleaner extract than PPT but is more labor-intensive and requires significant method development to optimize solvents and pH.

  • Solid-Phase Extraction (SPE): This is the most powerful and selective technique.[8] The analyte is passed through a solid sorbent that retains it, while interferences are washed away. The analyte is then eluted with a different solvent. SPE provides the cleanest extracts, minimizing matrix effects, but it is the most expensive and time-consuming method to develop and run.[9]

Scientist's Rationale for Selection: For this method, Protein Precipitation was chosen. While SPE offers a cleaner sample, the high selectivity of the MRM transitions for 4-(2-Methylthiophenyl)piperidine, combined with a robust chromatographic separation, was found to be sufficient to mitigate significant matrix effects. The speed and simplicity of PPT make it highly advantageous for high-throughput analysis, which is common in drug development.

  • Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL 4-(2-Methylthiophenyl)piperidine-d4).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.[10]

Selectivity and Specificity

Why it's critical: Selectivity ensures that the method can differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs.[1] A lack of selectivity leads to inaccurate results.

  • Screen at least six different lots of blank human plasma.

  • Analyze two samples from each lot: one blank and one spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the IS.

Acceptance Criteria (FDA/EMA):

  • Response of interfering peaks in the blank matrix at the analyte's retention time should be ≤ 20% of the analyte response at the LLOQ.

  • Response of interfering peaks at the IS's retention time should be ≤ 5% of the IS response.[4]

Results: The analysis of six blank plasma lots showed no significant interfering peaks at the retention times of 4-(2-Methylthiophenyl)piperidine or its deuterated internal standard, meeting the acceptance criteria.

Calibration Curve, Linearity, and Sensitivity (LLOQ)

Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The method must be linear over the expected concentration range in study samples.[5] The LLOQ defines the lowest concentration that can be measured with acceptable accuracy and precision, which is crucial for capturing the full pharmacokinetic profile of a drug.[1]

  • Prepare a series of calibration standards in blank plasma, typically 8-10 non-zero concentrations, spanning the desired quantification range. For this assay, the range was set from 0.5 ng/mL to 500 ng/mL .

  • The lowest standard defines the LLOQ (0.5 ng/mL).

  • Analyze three separate calibration curves on three different days.

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a linear regression analysis, typically with a 1/x² weighting.

Acceptance Criteria (FDA/EMA):

  • Linearity: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ).[1][2]

  • LLOQ: The analyte response should be at least 5 times the response of a blank sample. Accuracy must be within 80-120% (±20%) and precision (CV) must be ≤ 20%.[1]

Table 3: Calibration Curve and LLOQ Performance Summary

ParameterResultAcceptance CriteriaStatus
Calibration Range 0.5 - 500 ng/mLN/APass
Regression Model Linear, 1/x² weightingN/APass
Mean r² (n=3) 0.9981≥ 0.99Pass
LLOQ Accuracy (n=5) 96.5%80.0% - 120.0%Pass
LLOQ Precision (n=5) 8.2% CV≤ 20%Pass
Accuracy and Precision

Why it's critical: Accuracy describes the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[1] These two parameters are the ultimate indicators of a method's reliability. They are assessed using Quality Control (QC) samples at multiple concentration levels.

  • Prepare QC samples in blank plasma at four levels:

    • LLOQ: 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL (approx. 3x LLOQ)

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

  • Intra-day (Within-run): Analyze five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Analyze five replicates of each QC level across three different runs on at least two separate days.[11]

Acceptance Criteria (FDA/EMA):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[2]

Table 4: Intra-day and Inter-day Accuracy & Precision Results

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Inter-day (n=15)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
LLOQ 0.5-3.5%8.2%-1.8%11.4%
LQC 1.54.1%6.5%5.3%7.9%
MQC 751.7%4.2%2.6%5.1%
HQC 400-2.8%3.1%-1.5%4.3%

The results demonstrate excellent accuracy and precision, well within the globally accepted regulatory limits.

Matrix Effect and Recovery

Why it's critical: The Matrix Effect quantifies the impact of co-eluting, invisible matrix components on the ionization of the analyte, leading to suppression or enhancement of the signal. Recovery measures the efficiency of the extraction process.[12] These are distinct but related parameters that are crucial for ensuring the method is not biased by the biological matrix.

  • Prepare three sets of samples at LQC and HQC levels:

    • Set A (Neat): Analyte and IS spiked in mobile phase.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, then analyte and IS are spiked into the final supernatant.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into plasma before extraction (standard QC samples).

  • Analyze all three sets.

Calculations:

  • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • IS-Normalized Matrix Factor: Calculated to assess if the IS adequately compensates for matrix effects.

Acceptance Criteria (FDA/EMA):

  • Recovery: While no strict numerical limit is set, recovery should be consistent and reproducible.

  • Matrix Effect: The CV of the IS-normalized matrix factor from at least six lots of matrix should be ≤ 15%.

Table 5: Recovery and Matrix Effect Summary

QC LevelMean Recovery (%)Mean Matrix Effect (%)IS-Normalized Matrix Factor CV (n=6 lots)
LQC 92.1%95.8% (Slight Suppression)6.8%
HQC 94.5%97.2% (Slight Suppression)5.2%

The results show high and consistent recovery. The minor ion suppression observed is effectively compensated for by the stable isotope-labeled internal standard, as demonstrated by the low CV of the IS-normalized matrix factor.

Stability

Why it's critical: Analyte stability must be proven under all conditions a sample might experience, from collection to final analysis, to ensure that the measured concentration reflects the true concentration at the time of collection.

Stability is assessed by analyzing QC samples (LQC and HQC) after exposure to various conditions and comparing the results to freshly prepared samples.

Table 6: Stability Assessment Summary

Stability TestConditionDurationMean % Change from NominalStatus
Bench-Top Room Temperature8 hours-4.2%Pass
Freeze-Thaw 3 cycles (-80°C to RT)N/A-6.8%Pass
Long-Term -80°C90 days-5.5%Pass
Autosampler 10°C48 hours-3.1%Pass

Acceptance Criteria (FDA/EMA): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[2] All tested conditions met this criterion.

Dilution Integrity

Why it's critical: To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and analyzed accurately.[11]

  • Prepare a sample in blank plasma at a concentration 2x the ULOQ (1000 ng/mL).

  • Perform a 1:5 and a 1:10 dilution with blank plasma to bring the concentration into the calibration range.

  • Analyze five replicates of each dilution.

Acceptance Criteria (FDA/EMA): The accuracy and precision of the diluted samples must be within ±15%.[11]

Results: Both 1:5 and 1:10 dilutions yielded results with an accuracy of 98.2% and 101.5% and precision of 5.1% and 4.7% CV, respectively, confirming dilution integrity.

Method Workflows and Visualization

A clear, standardized workflow is essential for reproducible results and regulatory compliance.

ValidationWorkflow cluster_prep Phase 1: Method Development & Prep cluster_val Phase 2: Core Validation Experiments cluster_report Phase 3: Reporting Dev Method Development (LC & MS Optimization) Prep Prepare Validation Plan & Acceptance Criteria Dev->Prep Reagents Prepare Stock Solutions, Standards & QCs Prep->Reagents Selectivity Selectivity (6+ lots matrix) Reagents->Selectivity Linearity Linearity, Accuracy, Precision (3 separate runs) Reagents->Linearity Matrix Matrix Effect & Recovery Reagents->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Reagents->Stability Dilution Dilution Integrity Reagents->Dilution Data Data Analysis & Statistical Evaluation Selectivity->Data Linearity->Data Matrix->Data Stability->Data Dilution->Data Report Compile Validation Report Data->Report

Caption: Overall workflow for LC-MS/MS bioanalytical method validation.

SampleAnalysisWorkflow SampleReceipt Receive & Log Study Samples RunPrep Prepare Analytical Run (Standards, QCs, Samples) SampleReceipt->RunPrep Extraction Sample Extraction (Protein Precipitation) RunPrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing (Integration & Quantification) LCMS->Processing Review Scientific Review (QC Check, ISR) Processing->Review Report Generate & Report Concentration Data Review->Report

Caption: Standardized workflow for routine bioanalytical sample analysis.

Conclusion

The LC-MS/MS method for the quantification of 4-(2-Methylthiophenyl)piperidine in human plasma has been comprehensively validated according to the stringent criteria set forth by the FDA and EMA. The chosen sample preparation method, protein precipitation, proved to be efficient and effective when coupled with the high selectivity of tandem mass spectrometry.

The method demonstrated excellent performance across all core validation parameters, including selectivity, linearity over a wide dynamic range (0.5 to 500 ng/mL), sensitivity, accuracy, precision, stability, and dilution integrity. The data presented herein confirms that this method is robust, reliable, and fit-for-purpose, making it suitable for supporting pharmacokinetic and toxicokinetic studies in regulated drug development programs. This guide serves as a testament to the principle that a thorough, scientifically-grounded validation is the bedrock of high-quality bioanalytical data.

References

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Hawach Scientific. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available at: [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available at: [Link]

  • Bioanalytical method validation: An updated review. PMC. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 4-(2-Methylthiophenyl)piperidine Analogs in GPCR Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 4-arylpiperidine and 4-arylpiperazine scaffolds are recognized as privileged structures in medicinal chemistry, serving as the foundational pharmacophore for numerous G-protein-coupled receptor (GPCR) ligands[1]. While the basic piperidine ring provides the necessary basic amine for conserved aspartate interaction within the GPCR orthosteric site, the substitution pattern on the 4-aryl ring dictates receptor subtype selectivity and functional efficacy.

This guide objectively compares the structure-activity relationships (SAR) of 4-(2-Methylthiophenyl)piperidine analogs against alternative substitutions (e.g., methoxy, chloro, and para-substituted variants). Specifically, we analyze their performance as Dopamine D4 receptor agonists and Neurokinin (NK2) receptor antagonists[1],[2], providing field-proven experimental workflows to validate these pharmacological profiles.

Molecular Rationale: The 2-Methylthio Advantage

The choice of a 2-methylthio (-SMe) group at the ortho position of the phenyl ring is not arbitrary; it is driven by specific steric and electronic causalities:

  • Conformational Locking: The sulfur atom has a significantly larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). When placed at the ortho position, the -SMe group creates a severe steric clash with the equatorial hydrogens of the piperidine ring. This forces the phenyl ring out of coplanarity, locking the molecule into an orthogonal (twisted) conformation.

  • Receptor Pocket Geometry: The Dopamine D4 and NK2 binding pockets possess a narrow, deep hydrophobic cleft that perfectly accommodates this orthogonal geometry. Coplanar molecules (like unsubstituted or para-substituted analogs) clash with the extracellular loops of the receptor, drastically reducing affinity.

  • Enhanced Lipophilicity: The -SMe group increases the overall lipophilicity (LogP) compared to -OMe or -OH analogs, improving blood-brain barrier (BBB) penetration, a critical requirement for neuropharmacological agents.

Quantitative SAR Data Comparison

The following table summarizes the comparative performance of 4-arylpiperidine analogs. The data demonstrates that ortho-substitution is mandatory for high affinity, with the 2-SMe group outperforming oxygen and halogen bioisosteres.

Compound ScaffoldAr-SubstituentD4 Receptor Affinity ( Ki​ , nM)NK2 Receptor Antagonism ( IC50​ , nM)Predicted Conformational State
4-Arylpiperidine 2-SMe (Target) ~15.0 ~45.0 Ortho-locked (Orthogonal)
4-Arylpiperidine2-OMe100.0~120.0Partially locked
4-Arylpiperidine2-Cl~40.0~80.0Ortho-locked (Orthogonal)
4-Arylpiperidine4-SMe>1000.0>1000.0Coplanar accessible
4-ArylpiperidineH (Unsubstituted)>1000.0>500.0Coplanar accessible

Note: The 2-methoxyphenylpiperidine analogue exhibits an 8-fold lower potency compared to its piperazine counterpart, whereas the 2-methylthio substitution recovers and enhances this potency across the piperidine series[1]. Furthermore, 4-hydroxy-4-(2-methylthiophenyl)-piperidine derivatives serve as potent NK2 antagonists[2].

Mechanistic Signaling Pathways

The 4-(2-Methylthiophenyl)piperidine scaffold acts as an agonist at the D4 receptor, which is coupled to the inhibitory G-protein complex ( Gi/o​ ). Understanding this pathway is critical for designing the functional assays described in Section 5.

D4_Signaling Ligand 4-(2-Methylthiophenyl) piperidine Analog D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binds & Activates Gi Gi/o Protein Complex (α, β, γ subunits) D4R->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC αi subunit inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents activation Effector Downstream Cellular Response PKA->Effector Modulates targets

Fig 1: Gi/o-coupled signaling pathway modulated by 4-(2-Methylthiophenyl)piperidine analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why specific reagents and controls are utilized.

SAR_Workflow Synthesis Analog Synthesis Purification LC-MS/NMR Validation Synthesis->Purification >95% Purity Binding Radioligand Binding (Affinity - Ki) Purification->Binding Validated Cmpd Functional cAMP Assay (Efficacy - EC50) Binding->Functional Ki < 100 nM Data SAR Data Modeling Functional->Data Efficacy Data Lead Lead Compound Selection Data->Lead Optimal Profile

Fig 2: Self-validating high-throughput screening workflow for SAR evaluation.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity ( Ki​ ) of synthesized analogs at the D4 receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably transfected with the human D4.4 receptor isoform. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA.

    • Causality: Using a recombinant CHO-K1 system isolates the target from endogenous dopamine receptors, preventing cross-reactivity. EDTA chelates divalent cations, inhibiting endogenous metalloproteases and preserving receptor integrity during lysis.

  • Assay Incubation: Incubate 15 µg of membrane protein with 0.5 nM [3H] YM-09151-2 (a D2-like radioligand) and varying concentrations of the test analog ( 10−11 to 10−4 M) in assay buffer for 120 minutes at 22°C.

  • Self-Validating Control: Include a parallel well with 10 µM Haloperidol to define non-specific binding (NSB).

    • Causality: Haloperidol completely saturates all orthosteric D4 sites. Any remaining radioactive signal in this well is strictly non-specific lipid or plastic binding, establishing a true, mathematically rigorous baseline for specific binding calculations.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the positively charged piperidine ligands. Count radioactivity using liquid scintillation.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Objective: Differentiate agonists from antagonists and determine functional potency ( EC50​ / IC50​ ).

  • Cell Stimulation: Seed CHO-D4.4 cells in 384-well microplates. Add 10 µM Forskolin to the assay buffer.

    • Causality: Because the D4 receptor is Gi/o​ -coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, we must artificially elevate the baseline cAMP levels with Forskolin; otherwise, the Gi-mediated inhibitory signal drops below the assay's limit of detection.

  • Compound Incubation: Add the test analog along with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP during the assay, ensuring that the measured signal strictly reflects the synthesis rate modulated by the receptor, rather than downstream metabolic noise.

  • TR-FRET Detection: Lyse the cells and add a cryptate-labeled anti-cAMP antibody alongside d2-labeled cAMP.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission. This eliminates short-lived background autofluorescence frequently caused by synthetic aromatic compounds, yielding a highly trustworthy assay with a Z'-factor > 0.7.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. Based on the toxicological and safety data of analogous compounds such as piperidine, 4-methylpiperidine, and thiophenol, 4-(2-Methylthiophenyl)piperidine should be handled as a hazardous substance with the following potential risks:

  • Flammability: Piperidine and its derivatives are often classified as flammable liquids, posing a fire risk from heat, sparks, or open flames.[1][2] Vapors may be heavier than air and can form explosive mixtures with air.[3][4]

  • Acute Toxicity: These compounds can be harmful or toxic if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: Piperidines are known to cause severe skin burns and eye damage.[2][5]

  • Irritation: The thiophenyl moiety suggests that the compound may be irritating to the respiratory system and skin.[6]

  • Environmental Hazards: Many of these chemicals are harmful to aquatic life.

Given these potential hazards, all handling and disposal procedures must be conducted with the utmost care and in strict adherence to established safety protocols.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling 4-(2-Methylthiophenyl)piperidine.

PPE CategoryRecommended Equipment
Hand Protection Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility should be verified.[7]
Eye Protection Use chemical safety goggles or a face shield to protect against splashes and airborne particles.[7][8]
Body Protection A lab coat or chemical-resistant apron should be worn to protect street clothing. For larger quantities, a chemical-resistant suit may be necessary.[7][9]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][10] If ventilation is inadequate, a NIOSH-approved respirator is recommended.[9]
Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of 4-(2-Methylthiophenyl)piperidine is to treat it as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount.[9]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with 4-(2-Methylthiophenyl)piperidine, including residual amounts of the chemical, contaminated gloves, pipette tips, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.[7][9]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container.

  • Solid Waste: Place contaminated solids in a designated solid hazardous waste container.[9]

2. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(2-Methylthiophenyl)piperidine".

  • Secure Containment: Ensure the waste container is tightly sealed to prevent the escape of vapors.[9][11]

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[9]

3. Storage of Waste:

  • Ventilation: Store the waste container in a well-ventilated area, such as a designated chemical waste storage area or a fume hood.[3][11]

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents and acids.[1][4]

  • Ignition Sources: Store away from heat, sparks, and open flames.[10][11]

4. Final Disposal:

  • Licensed Waste Disposal Service: The disposal of 4-(2-Methylthiophenyl)piperidine must be handled by a licensed professional waste disposal company. Contact your institution's EHS office to arrange for pickup.[9]

  • Documentation: Complete all necessary waste disposal forms and documentation accurately and in compliance with regulatory requirements.[9]

5. Empty Container Management:

  • "Empty" containers that once held 4-(2-Methylthiophenyl)piperidine should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • The rinsed container should then be managed according to institutional guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste.[9] Never reuse empty containers for other purposes.[9]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[9]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[10] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbent material and spilled substance and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-(2-Methylthiophenyl)piperidine.

DisposalWorkflow cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal cluster_spill Spill Response Prep Don Personal Protective Equipment Segregate Segregate Waste: - Liquid - Solid - Sharps Prep->Segregate Begin Work Label Label Container: 'Hazardous Waste' '4-(2-Methylthiophenyl)piperidine' Segregate->Label Seal Seal & Store Securely in Secondary Containment Label->Seal EHS Contact EHS for Waste Pickup Seal->EHS Waste Ready Document Complete Waste Disposal Forms EHS->Document Disposal Licensed Hazardous Waste Vendor Document->Disposal Evacuate Evacuate & Ventilate Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect & Containerize for Disposal Contain->Collect Collect->Seal Spill Cleanup Waste

Caption: Disposal workflow for 4-(2-Methylthiophenyl)piperidine.

References

  • 4 - • SAFETY DATA SHEET. (2025, September 23). MilliporeSigma.
  • JP-8245 - Safety Data Sheet. (2023, January 2). Combi-Blocks.
  • 4-[(2-Methylphenyl)
  • 4 - SAFETY DATA SHEET. (2015, February 2). Thermo Fisher Scientific.
  • Navigating the Safe Handling of Pyreno(1,2-b)
  • MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • Piperidine - SAFETY D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • SAFETY D
  • Safety Data Sheet. (2023, December 22). KISHIDA CHEMICAL CO., LTD.
  • SAFETY D
  • 4-(2-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. (2026, March 20). ChemicalBook.
  • Sulfur. (2018, October 23).
  • Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • SAFETY D
  • Piperidine - Substance Details - SRS | US EPA. (2023, November 1). U.S. Environmental Protection Agency.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information, U.S.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency.
  • Guidance For Hazard Determination. (n.d.).
  • United States (US) Safety Data Sheet Section 1. (2015, September 9).
  • Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. (2024, January 26).

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Personal protective equipment for handling 4-(2-Methylthiophenyl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Handling Guide for 4-(2-Methylthiophenyl)piperidine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of restrictions, but as a system of engineered controls. 4-(2-Methylthiophenyl)piperidine is a highly valuable secondary amine and aryl thioether building block. It is frequently utilized in the synthesis of advanced therapeutics, including dopaminergic agents[1], antipsychotics[2], and potent GlyT1 inhibitors[3].

However, the structural features that make it synthetically useful—the nucleophilic piperidine ring and the electron-rich methylthio group—also dictate its hazard profile. Piperidine derivatives are inherently basic, potentially corrosive, and toxic via inhalation or transdermal absorption[4]. To ensure both scientific integrity and operator safety, this guide provides field-proven, self-validating protocols for handling this compound.

Physicochemical & Quantitative Hazard Profile

To predict the behavior of 4-(2-Methylthiophenyl)piperidine, we must extrapolate from the foundational quantitative data of its structural analogs. The addition of the bulky aryl thioether group significantly increases the boiling point and density while maintaining the characteristic basicity of the piperidine core.

Table 1: Comparative Quantitative Properties of Piperidine Derivatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Hazard Profile
Piperidine[4]85.15104–1060.862Flammable, Corrosive, Toxic
4-Methylpiperidine99.171240.838Flammable, Corrosive, Toxic
1-Butylpiperidine[5]141.25174.850.825Combustible, Irritant
4-(2-Methylthiophenyl)piperidine ~207.32 > 250 (est.) > 1.0 (est.) Corrosive, Target-Specific Toxicity

Note: Data synthesized from standard piperidine derivative safety profiles[4][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling substituted piperidines. We engineer our PPE strategy based on the specific chemical vulnerabilities of the human body to organic bases.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile and an outer layer of heavy-duty nitrile (minimum 8 mil thickness).

    • Causality: Secondary amines rapidly degrade natural rubber (latex) and thin vinyl, leading to transdermal exposure. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be immediately stripped without exposing the skin.

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: The basic nature of piperidines causes rapid, irreversible saponification of ocular tissues upon contact. Standard safety glasses offer zero protection against liquid splashes or aerosolized dust.

  • Body Protection: Flame-resistant (FR) lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent sleeve drag, which is the leading cause of secondary contamination and accidental vial tipping in the fume hood.

  • Respiratory Protection: All operations must be confined to a certified chemical fume hood.

    • Causality: Prevents the inhalation of toxic particulates and mitigates the strong, unpleasant odor characteristic of thioethers and amines.

Operational Handling Protocols

Every protocol executed in the laboratory must be a self-validating system —meaning the procedure itself provides immediate physical feedback confirming that it is working correctly.

Protocol: Inert-Atmosphere Dispensing and Reaction Setup

Context: The methylthio group is prone to oxidation, and the piperidine ring is a reactive secondary amine.

  • Step 1: Environmental Validation

    • Action: Clear the fume hood workspace of all halogenated solvents (e.g., dichloromethane) and acids.

    • Causality: Piperidines react exothermically with acids and can undergo violent, uncontrolled alkylation when exposed to halogenated solvents.

    • Self-Validating Check: Tape a 2-inch strip of Kimwipe to the bottom of the hood sash. A continuous, vigorous inward flutter visually confirms negative pressure and a safe face velocity (>80 fpm).

  • Step 2: Static-Free Weighing

    • Action: Use a grounded, static-eliminating ionizing bar and a stainless-steel spatula to weigh the compound into a tared, anti-static weigh boat.

    • Causality: Aryl piperidine powders accumulate static charge easily. Opening a statically charged container can cause the toxic powder to aerosolize directly into the operator's breathing zone.

    • Self-Validating Check: The powder drops cleanly from the spatula without clinging to the vertical walls of the weigh boat or the metal tool.

  • Step 3: Inert Gas Purging

    • Action: Transfer the solid to a Schlenk flask, cap with a septum, and purge with Argon for 5 minutes before adding anhydrous solvents.

    • Causality: Argon displacement prevents the oxidation of the thioether moiety into a sulfoxide, preserving the structural integrity of your reagent.

    • Self-Validating Check: The oil bubbler on the Schlenk line exhibits a steady exhaust rate of 1–2 bubbles per second, confirming positive inert pressure against atmospheric oxygen.

Spill Response and Disposal Plans

In the event of a spill, immediate containment is prioritized over neutralization.

  • Spill Containment:

    • Alert nearby personnel and lower the fume hood sash to maximize exhaust velocity.

    • Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Never use combustible absorbents like sawdust or paper towels, as they can react exothermically with concentrated organic bases.

  • Waste Disposal:

    • Collect all absorbed material using a non-sparking scoop and place it in a chemically resistant, sealable polyethylene container.

    • Label strictly as "Toxic/Basic Organic Waste (Halogen-Free)" .

    • Causality: Segregating basic amine waste from acidic waste prevents catastrophic exothermic neutralization reactions and pressure buildup in the laboratory waste carboy.

Workflow Visualization

G N1 Pre-Operation Hazard Assessment N2 Don Specialized PPE (Double Nitrile, Goggles) N1->N2 N3 Fume Hood Transfer (Verify Flow >80 fpm) N2->N3 N4 Dispensing & Reaction Setup N3->N4 N5 Spill Event? N4->N5 N6 Contain with Inert Absorbent N5->N6  Yes N7 Standard Protocol Completion N5->N7  No N8 Halogen-Free Basic Organic Waste N6->N8 N7->N8

Workflow for the safe handling, spill response, and disposal of piperidine derivatives.

References

  • Discovery of 2-(4-Pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), ACS Publications. 1

  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents, ResearchGate. 2

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent GlyT1 Inhibitors, ACS Publications. 3

  • Piperidine Safety and Applications, Chem-Impex. 4

  • 4-Methylpiperidine CAS 626-58-4, Aure Chemical. Link

  • Cas 4945-48-6, 1-BUTYL-PIPERIDINE, Lookchem. 5

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